Product packaging for 3-Bromo-5-chloropyridin-4-amine(Cat. No.:CAS No. 159783-78-5)

3-Bromo-5-chloropyridin-4-amine

Cat. No.: B598955
CAS No.: 159783-78-5
M. Wt: 207.455
InChI Key: VOEIEXVBLCRZCS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridin-4-amine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClN2 B598955 3-Bromo-5-chloropyridin-4-amine CAS No. 159783-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIEXVBLCRZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652979
Record name 3-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159783-78-5
Record name 3-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-chloropyridin-4-amine, a key intermediate in pharmaceutical research and development. This document details a potential synthetic pathway, experimental protocols, and the characterization of the final compound.

Introduction

This compound, with the CAS Number 159783-78-5, is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the presence of bromine and chlorine atoms, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the amino group allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from 3,5-dichloropyridine. The proposed pathway involves a selective bromination followed by an amination reaction.

Synthesis_Pathway Start 3,5-Dichloropyridine Intermediate 3-Bromo-5-chloropyridine Start->Intermediate Bromination Product This compound Intermediate->Product Amination

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 3-Bromo-5-chloropyridine (Intermediate)

This procedure is adapted from analogous bromination reactions of pyridine derivatives.

Materials:

  • 3,5-Dichloropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,5-dichloropyridine in a suitable solvent such as dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-chloropyridine.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Final Product)

This amination protocol is based on methods for the amination of halopyridines.

Materials:

  • 3-Bromo-5-chloropyridine

  • Ammonia solution (concentrated) or a suitable amine source

  • Copper(I) oxide (catalyst)

  • Sealed reaction vessel

  • Heating mantle

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (anhydrous)

Procedure:

  • In a sealed reaction vessel, combine 3-Bromo-5-chloropyridine, a catalytic amount of copper(I) oxide, and a concentrated aqueous or alcoholic solution of ammonia.

  • Heat the mixture at a specified temperature (e.g., 150-180 °C) for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Data

The synthesized this compound should be characterized using various spectroscopic and physical methods to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
CAS Number 159783-78-5
Appearance Off-white to pale yellow solid
Melting Point Data not available in searched literature
Spectroscopic Data

While specific spectra for the target compound were not found in the initial search, typical spectral data for similar compounds are provided below for reference. Actual data should be obtained upon synthesis.

Technique Expected Observations
¹H NMR Two singlets in the aromatic region corresponding to the two pyridine protons. A broad singlet for the -NH₂ protons.
¹³C NMR Five distinct signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring.
IR (KBr, cm⁻¹) N-H stretching bands (around 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), C-Br and C-Cl stretching bands in the fingerprint region.
Mass Spec (EI) Molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine and chlorine.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of this compound is illustrated below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 3,5-Dichloropyridine bromination Step 1: Bromination start->bromination intermediate Intermediate: 3-Bromo-5-chloropyridine bromination->intermediate amination Step 2: Amination intermediate->amination product Product: this compound amination->product purification Column Chromatography / Recrystallization product->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp

Caption: Workflow for the synthesis and characterization of the target compound.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Halogenated compounds and strong acids should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

This technical guide outlines a feasible synthetic pathway and characterization strategy for this compound. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. The successful synthesis and thorough characterization of this compound will provide a valuable intermediate for the development of novel therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical intermediate, 3-Bromo-5-chloropyridin-4-amine. The information herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

This compound, with the CAS number 159783-78-5, is a halogenated pyridinamine derivative.[1] Its chemical structure and properties make it a valuable building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
CAS Number 159783-78-5[1]
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Density 1.8±0.1 g/cm³ (predicted)
pKa Data not available
Aqueous Solubility Data not available
logP Data not available

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on established techniques and can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Continue heating at the same rate and record the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point range is reported as T1 - T2.

  • For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic aqueous solubility of a compound using the shake-flask method followed by UV-Vis spectrophotometric or HPLC analysis.

Materials:

  • This compound sample

  • Distilled or deionized water (or relevant buffer)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm)

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous medium (e.g., water or a specific buffer) to the vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with the aqueous medium to a concentration suitable for the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC system.

  • The aqueous solubility is reported in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

This protocol details the determination of the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Dissolve a known amount of the compound in either the aqueous or organic phase.

  • Add a known volume of the second phase to the vial.

  • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • After shaking, centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of a compound by potentiometric titration.

Materials:

  • This compound sample

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water (carbonate-free)

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but this will affect the pKa value.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.

  • Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare Pre-saturated n-Octanol and Water prep_sample Dissolve Sample in one Phase prep_solvents->prep_sample mix Mix Phases and Shake prep_sample->mix separate Separate Phases (Centrifugation) mix->separate sample_phases Sample Aqueous and Organic Phases separate->sample_phases analyze Analyze Concentration (HPLC/UV-Vis) sample_phases->analyze calc_p Calculate Partition Coefficient (P) analyze->calc_p calc_logp Calculate logP calc_p->calc_logp

Caption: Workflow for logP determination by the shake-flask method.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of exposure, follow standard first-aid procedures.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloropyridin-4-amine is a halogenated pyridinamine derivative of interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a framework for the presentation of ¹H and ¹³C NMR spectral data for this compound and outlines the general experimental protocols for their acquisition.

Note on Data Availability: Despite extensive searches, detailed experimental ¹H and ¹³C NMR spectral data (chemical shifts, coupling constants, and multiplicities) for this compound (CAS No. 159783-78-5) are not publicly available in the searched scientific literature, patents, or spectral databases. The following sections provide a template for how such data should be presented and the general methodologies for its acquisition.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, and amino substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1Data not availableData not availableData not availableData not availableH-2 or H-6
2Data not availableData not availableData not availableData not availableH-2 or H-6
3Data not availableData not availableData not availableData not availableNH₂

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached heteroatoms and substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1Data not availableC-2
2Data not availableC-3
3Data not availableC-4
4Data not availableC-5
5Data not availableC-6

Experimental Protocols

A general procedure for acquiring high-quality NMR spectra is outlined below. The specific parameters would need to be optimized for the sample and the spectrometer used.

General NMR Spectroscopy Workflow

NMR_Workflow A Sample Preparation (Dissolve ~5-10 mg in 0.6-0.7 mL of deuterated solvent, e.g., CDCl₃, DMSO-d₆) B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Spectrometer Setup (Lock, Tune, and Shim) C->D E Acquire ¹H NMR Spectrum (Define spectral width, acquisition time, number of scans) D->E F Acquire ¹³C NMR Spectrum (Define spectral width, acquisition time, number of scans, decoupling) D->F G Data Processing (Fourier Transform, Phase Correction, Baseline Correction) E->G F->G H Spectral Analysis (Peak picking, Integration, Chemical shift referencing) G->H I Data Reporting (Tabulate chemical shifts, multiplicities, coupling constants) H->I

Caption: General experimental workflow for NMR spectroscopy.

Detailed Methodologies
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

  • Sample Preparation: Typically, 5-10 mg of the compound would be dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without interfering with the signals of interest.

  • ¹H NMR Acquisition: A standard pulse program would be used. Key parameters to be recorded would include the spectrometer frequency, solvent, temperature, spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. Important parameters to note are the spectrometer frequency, solvent, temperature, spectral width, acquisition time, and the number of scans. For a more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Conclusion

This guide has outlined the necessary components for a comprehensive technical report on the ¹H and ¹³C NMR spectral data of this compound. While the specific, experimentally determined data is not currently available in the public domain, the structured tables and general protocols provided herein serve as a standard for its future reporting and analysis. Accurate and detailed NMR characterization is fundamental for the verification of the structure and purity of this compound, which is essential for its application in research and development.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3-Bromo-5-chloropyridin-4-amine, a vital building block in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the vibrational characteristics of this molecule, standardized experimental protocols for its analysis, and a structured presentation of its expected spectral data.

Molecular Structure and Expected Vibrational Modes

This compound is a substituted pyridine with three key functional groups that dictate its infrared absorption profile: an amino group (-NH₂), a bromo substituent (-Br), and a chloro substituent (-Cl) attached to the pyridine ring. The vibrational modes of the molecule can be categorized based on these functional groups and the pyridine ring itself.

The pyridine ring system is a fundamental structural unit in many natural products and pharmaceutical compounds.[2] Its vibrational spectra have been extensively studied to understand complex biological processes.[2] The substitution pattern on the pyridine ring in this compound will influence the exact frequencies of the ring's characteristic vibrations.

The primary vibrational modes expected in the IR spectrum of this compound include:

  • N-H Stretching: Symmetric and asymmetric stretching of the amine group.

  • N-H Bending: Scissoring and wagging motions of the amine group.

  • C-N Stretching: Stretching of the bond between the amino group and the pyridine ring.

  • Aromatic C-H Stretching: Stretching of the carbon-hydrogen bonds on the pyridine ring.

  • Pyridine Ring Vibrations (C=C and C=N stretching): These vibrations typically appear in the 1600-1400 cm⁻¹ region.

  • C-Cl Stretching: Stretching of the carbon-chlorine bond.

  • C-Br Stretching: Stretching of the carbon-bromine bond.

The following diagram illustrates the logical relationship between the molecular structure and its expected IR spectral regions.

G Figure 1: Predicted IR Spectral Regions for this compound cluster_structure Molecular Structure cluster_groups Functional Groups cluster_vibrations Vibrational Modes cluster_spectrum Expected IR Spectrum Regions (cm⁻¹) A This compound B Amine (-NH₂) A->B C Pyridine Ring A->C D Halogens (C-Br, C-Cl) A->D E N-H Stretching B->E F N-H Bending B->F G C=C, C=N Stretching C->G H C-H Stretching C->H I C-Br, C-Cl Stretching D->I J 3500-3300 E->J K 1650-1580 F->K L 1600-1400 G->L M 3100-3000 H->M N 800-600 I->N

Figure 1: Predicted IR Spectral Regions for this compound

Predicted Infrared Absorption Data

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3500 - 3300N-H Asymmetric & Symmetric StretchMedium to StrongThe presence of two bands in this region is characteristic of a primary amine.
3100 - 3000Aromatic C-H StretchWeak to MediumThese bands are typical for C-H stretching in aromatic rings.
1650 - 1580N-H Bending (Scissoring)Medium to StrongThis absorption is due to the in-plane bending of the N-H bonds in the amine group.
1600 - 1450C=C and C=N Ring StretchingMedium to StrongThe pyridine ring exhibits several characteristic stretching vibrations in this region. The exact positions are influenced by the electronic effects of the substituents.[3]
1450 - 1350C-N StretchMediumStretching of the bond connecting the amino group to the pyridine ring.
1200 - 1000In-plane C-H BendingWeak to MediumIn-plane bending vibrations of the aromatic C-H bonds.
800 - 600C-Cl StretchStrongThe position of this band can vary depending on the substitution pattern.
700 - 500C-Br StretchStrongThe C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum.
900 - 650Out-of-plane C-H BendingMedium to StrongThese bands are characteristic of the substitution pattern on the aromatic ring.

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of this compound using the Potassium Bromide (KBr) pellet technique, a common method for solid samples.[2]

G Figure 2: Experimental Workflow for KBr Pellet IR Spectroscopy A Sample Preparation B Grind 1-2 mg of This compound with ~200 mg of dry KBr A->B C Pellet Formation B->C D Place the mixture in a pellet press and apply pressure (8-10 tons) C->D E Spectral Acquisition D->E G Record the background spectrum (empty sample holder) E->G Step 1 F Place the transparent KBr pellet in the spectrometer's sample holder H Record the sample spectrum (typically 4000-400 cm⁻¹) F->H Step 3 G->F Step 2 I Data Processing H->I J Perform baseline correction and other necessary spectral manipulations I->J

Figure 2: Experimental Workflow for KBr Pellet IR Spectroscopy

Materials and Equipment:

  • This compound (solid)

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with dies

  • Fourier Transform Infrared (FTIR) spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 200 mg of dry KBr.

    • Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity of the mixture.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with the empty sample holder to account for atmospheric and instrumental contributions.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • Process the raw data using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the absorption maxima.

An alternative method is Attenuated Total Reflectance (ATR) FT-IR spectroscopy, which requires minimal sample preparation. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before spectral acquisition.

Interpretation of the Spectrum

The interpretation of the obtained IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. This process relies on comparing the experimental peak positions with the expected frequencies outlined in the data table and with spectra of structurally similar compounds. The presence of strong absorptions in the regions of N-H, C=C/C=N, C-Cl, and C-Br stretching would be key identifiers for this compound.

Conclusion

The infrared spectrum of this compound is a valuable tool for its identification and structural characterization. By understanding the expected vibrational frequencies of its constituent functional groups and employing standardized experimental protocols, researchers can effectively utilize IR spectroscopy for quality control, reaction monitoring, and structural elucidation in the synthesis and application of this important chemical intermediate.

References

Navigating the Synthesis and Supply of 3-Bromo-5-chloropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on 3-Bromo-5-chloropyridin-4-amine, a key building block in pharmaceutical research and development, is now available. This document provides an in-depth overview of its commercial availability, purity standards, plausible synthetic routes, and purification protocols. Tailored for researchers, scientists, and professionals in drug development, this guide serves as a critical resource for leveraging this versatile intermediate in the synthesis of novel therapeutic agents.

Commercial Availability and Purity

This compound (CAS No. 159783-78-5) is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities generally meeting or exceeding 97%. For researchers requiring higher purity for sensitive applications, some suppliers offer grades of 99% or higher. Below is a summary of representative commercial sources.

SupplierCatalog NumberPurityAvailable Quantities
BiosynthFB64807Not SpecifiedInquire
Sunway Pharm LtdCB7320897%1g, 5g, 25g
BLD PharmBD159783Not SpecifiedInquire
ECHEMIEchemi-159783-78-599%Inquire

Synthesis and Purification: A Plausible Experimental Approach

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a plausible and efficient synthesis can be devised based on established methodologies for analogous halogenated pyridinamines. A likely route involves the direct amination of a suitable di-halogenated pyridine precursor.

Proposed Synthesis of this compound

A potential synthetic pathway starts from a commercially available dihalogenated pyridine, such as 3,5-dibromopyridine or 3,5-dichloropyridine, followed by a nucleophilic aromatic substitution reaction to introduce the amine group. Given the target molecule's structure, a more direct approach may involve the bromination of a chloro-aminopyridine precursor.

A plausible multi-step synthesis is outlined below, drawing from established procedures for the synthesis of related compounds.

Disclaimer: The following is a proposed experimental protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This procedure is adapted from the synthesis of 3,5-dibromo-4-aminopyridine from pyridine.

  • Materials: Pyridine, Hydrobromic acid (HBr), Ammonium salt (e.g., Ammonium bromide), Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH), tert-Butyl methyl ether.

  • Procedure:

    • Dissolve pyridine or a pyridine salt in an aqueous solution of hydrobromic acid at a low temperature.

    • Add an ammonium salt to the solution and heat to a specified temperature (e.g., 110-120°C).

    • Slowly add hydrogen peroxide dropwise to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and adjust the pH to 10-11 with a NaOH solution.

    • Extract the product with tert-butyl methyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization.

Step 2: Conversion to 3-Bromo-5-chloro-4-aminopyridine (Conceptual)

A subsequent halogen exchange reaction (e.g., using a copper(I) chloride source) or a Sandmeyer-type reaction following diazotization of a related diamino precursor could potentially be employed to replace one of the bromine atoms with chlorine. However, a more direct synthesis starting from a chloro-substituted pyridine is likely more efficient.

A more direct, though still inferred, synthesis could involve the selective bromination of 4-amino-5-chloropyridine.

  • Materials: 4-amino-5-chloropyridine, a brominating agent (e.g., N-Bromosuccinimide - NBS), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 4-amino-5-chloropyridine in the chosen solvent.

    • Slowly add the brominating agent at a controlled temperature.

    • Stir the reaction mixture until completion, monitoring by TLC.

    • Work-up the reaction by quenching any excess brominating agent and extracting the product.

Purification Protocol

Purification of the crude this compound is critical to remove starting materials and by-products. Column chromatography is a highly effective method for this purpose. Due to the basic nature of the amino group, which can lead to peak tailing on standard silica gel, modifications to the mobile phase are recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent such as hexanes or petroleum ether. To mitigate peak tailing, the addition of a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent is advisable.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity (the proportion of ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization from a suitable solvent system can be employed as an alternative or final purification step.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex heterocyclic molecules with potential biological activity. Its utility is underscored by its classification as a "versatile building block" and a "useful intermediate in the synthesis of other chemicals"[1]. The presence of bromine, chlorine, and amine functionalities on the pyridine ring provides multiple reaction sites for further chemical elaboration.

A notable, albeit indirect, application is its identification as "Roflumilast Impurity L"[2]. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The structural similarity of this compound to the 3,5-dichloropyridin-4-amine core of roflumilast suggests its potential as a key intermediate in the synthesis of roflumilast analogues and other PDE4 inhibitors. The development of novel PDE4 inhibitors is an active area of research for various inflammatory diseases.

Visualizing the Workflow

To aid in the conceptualization of the production of this compound, the following diagrams illustrate a plausible synthetic workflow and the general process for its purification.

G Proposed Synthetic Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Pyridine Derivative Pyridine Derivative Reaction Vessel Reaction Vessel Pyridine Derivative->Reaction Vessel Brominating Agent Brominating Agent Brominating Agent->Reaction Vessel Aminating Agent Aminating Agent Aminating Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization This compound This compound Recrystallization->this compound

Caption: A conceptual workflow for the synthesis of this compound.

G Purification Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Adsorption onto Silica Adsorption onto Silica Dissolution->Adsorption onto Silica Sample Loading Sample Loading Adsorption onto Silica->Sample Loading Column Packing Column Packing Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling Pure Fractions Pooling Pure Fractions TLC Analysis->Pooling Pure Fractions Solvent Removal Solvent Removal Pooling Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: General workflow for the purification of this compound via column chromatography.

References

CAS number 159783-78-5 chemical properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 159783-78-5 and the Associated Active Compound GSK1059615

Disclaimer: The provided CAS number, 159783-78-5, corresponds to the chemical intermediate 4-Amino-3-bromo-5-chloropyridine. While this guide provides information on this intermediate, the detailed technical data regarding biological activity, signaling pathways, and extensive experimental protocols are associated with the potent PI3K inhibitor, GSK1059615 (CAS No. 958852-01-2), for which 4-Amino-3-bromo-5-chloropyridine may be a precursor or related compound. This guide will focus on the comprehensive technical details of GSK1059615 to meet the in-depth requirements of researchers and drug development professionals.

Introduction to GSK1059615

GSK1059615 is a highly potent and reversible inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] It is a novel, ATP-competitive inhibitor of the class I family of PI3Ks.[2] As a dual inhibitor, it also shows activity against the mammalian target of rapamycin (mTOR).[3][4] The inhibition of the PI3K/Akt/mTOR pathway is a critical target in oncology, as this pathway is frequently dysregulated in various human cancers, playing a crucial role in tumor cell regulation and survival.[5][6] GSK1059615 has been investigated in clinical trials for the treatment of various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer.[5]

Chemical Properties

GSK1059615 (CAS: 958852-01-2)
PropertyValueReference
IUPAC Name (5Z)-5-[[4-(4-pyridinyl)-6-quinolinyl]methylidene]-1,3-thiazolidine-2,4-dione[5]
Synonyms PI3K inhibitor GSK1059615[7]
Molecular Formula C18H11N3O2S
Molecular Weight 333.36 g/mol [2]
Purity ≥98% (HPLC)
Solubility DMSO: 3 mg/mL, DMF: 2.5 mg/mL[8]
SMILES C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4[5]
InChIKey QDITZBLZQQZVEE-YBEGLDIGSA-N[5]
4-Amino-3-bromo-5-chloropyridine (CAS: 159783-78-5)
PropertyValueReference
IUPAC Name 3-bromo-5-chloro-4-pyridinamine[9]
Synonyms Roflumilast KSM-II Bromo Compound[10]
Molecular Formula C5H4BrClN2[11]
Molecular Weight 207.46 g/mol [11]
Appearance Solid[9]
Storage 2-8°C Refrigerator[10]

Biological Activity and Mechanism of Action

GSK1059615 exerts its anti-neoplastic activity by inhibiting the PI3K/AKT kinase signaling pathway.[7] This inhibition can lead to the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and subsequently inducing apoptosis.[7] GSK1059615 is a potent inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and mTOR.

In Vitro Potency
TargetIC50KiReference
PI3Kα 0.4 nM, 2 nM0.42 nM[2][4]
PI3Kβ 0.6 nM0.6 nM[2][4]
PI3Kγ 5 nM0.47 nM[2][4]
PI3Kδ 2 nM1.7 nM[2][4]
mTOR 12 nM[4]

In cellular assays, GSK1059615 inhibits the phosphorylation of Akt at S473 with an IC50 of 40 nM in T47D and BT474 cancer cells.[2] It also demonstrates broad anti-proliferative effects across a range of cancer cell lines.[3]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. GSK1059615 inhibits this pathway at two key nodes: PI3K and mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EBP1->Proliferation Inhibits (when active) GSK1059615 GSK1059615 GSK1059615->PI3K GSK1059615->mTORC2 GSK1059615->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by GSK1059615.

Experimental Protocols

PI3K Kinase Assay (HTRF-based)

This assay measures the GSK1059615-dependent inhibition of PI3K enzymes.

  • Enzyme Concentrations:

    • PI3Kα and PI3Kδ: 400 pM

    • PI3Kβ: 200 pM

    • PI3Kγ: 1 nM[2]

  • Reaction Conditions:

    • PI3Kα, β, and δ assays: 150 mM NaCl, 100 μM ATP.[2]

    • PI3Kγ assay: No NaCl, 15 μM ATP.[2]

    • All reactions contain 10 μM PIP2.[2]

  • Procedure:

    • Serially dilute GSK1059615 (3-fold in DMSO) and transfer 50 nL to a 384-well low-volume assay plate.[2]

    • Add 2.5 µL of the respective PI3K enzyme in reaction buffer and incubate at room temperature for 15 minutes.[4]

    • Initiate the reaction by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]

    • Incubate at room temperature for one hour.[4]

    • Quench the reaction by adding 2.5 µL of stop solution.[4]

    • Add 2.5 µL of Detection Solution and incubate for one hour in the dark.[4]

    • Measure the HTRF signal on an Envision plate reader (excitation: 330nm, emission: 620nm and 665nm).[4]

    • Calculate the IC50 value from the resulting data.[4]

Cellular Akt Phosphorylation Assay

This assay determines the effect of GSK1059615 on the phosphorylation of Akt in cancer cell lines.

  • Cell Plating:

    • Plate cells (e.g., T47D, BT474) at a density of 1 x 10^4 cells per well in 96-well plates and incubate overnight.[2]

  • Treatment:

    • Add GSK1059615 to the wells and incubate for 30 minutes.[2]

  • Lysis:

    • Aspirate the media and wash the cells once with cold PBS.[2]

    • Add 80 µL of MSD Lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[2]

  • Detection (Akt Duplex Assay):

    • Wash the plates with wash buffer four times.[2]

    • Follow the manufacturer's protocol for the Akt duplex assay to measure the levels of phosphorylated Akt (S473).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis a Serial Dilution of GSK1059615 c Add GSK1059615 to cells a->c b Cell Plating (96-well plate) b->c d Incubate c->d e Cell Lysis d->e f Phospho-Akt Detection (ELISA/MSD) e->f g Data Analysis (IC50 Calculation) f->g

Caption: A generalized workflow for determining the IC50 of GSK1059615.

Suppliers

GSK1059615 (CAS: 958852-01-2)

A number of chemical suppliers provide GSK1059615 for research purposes. These include, but are not limited to:

  • Selleck Chemicals[2]

  • Tocris Bioscience

  • Cayman Chemical[8]

  • MedKoo Biosciences[3]

  • DC Chemicals[12]

4-Amino-3-bromo-5-chloropyridine (CAS: 159783-78-5)

This chemical intermediate is available from various suppliers, including:

  • Sigma-Aldrich[9]

  • ChemicalBook[13]

  • Parchem[14]

  • Simson Pharma Limited

  • Pharmaffiliates[10]

  • Manus Aktteva Biopharma LLP

Note: This product is intended for research use only and is not for human or veterinary use.[8] Always refer to the supplier's safety data sheet (SDS) for handling and storage information.[11][15]

References

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Bromo-5-chloropyridin-4-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its participation in key organic reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction mechanisms to facilitate the strategic design and execution of synthetic routes involving this compound.

Introduction

This compound is a dihalogenated aminopyridine that serves as a valuable intermediate in the synthesis of a wide range of more complex molecules.[1] Its structure features three key reactive sites: a bromine atom, a chlorine atom, and an amino group, each offering distinct opportunities for functionalization. The electronic properties of the pyridine ring, influenced by the electron-withdrawing halogen substituents and the electron-donating amino group, dictate its reactivity in various transformations. This guide will explore the primary reaction types this molecule undergoes, providing a framework for its application in synthetic chemistry.

Core Reactivity Profile

The reactivity of this compound is dominated by transformations targeting the carbon-halogen bonds and the amino group. The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.[2] This reaction typically involves the palladium-catalyzed coupling of the bromo position of the pyridine with an organoboron reagent, such as a boronic acid or ester.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Aminobromopyridine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901885
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901888
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901878

Data adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A dry reaction vessel is charged with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), is then added. A degassed solvent mixture of 1,4-dioxane and water (in a 4:1 ratio) is introduced via syringe.[2] The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed. In a typical microwave vial, this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base such as potassium carbonate (2.0 equiv), and a palladium catalyst are combined in a chosen solvent system (e.g., 1,4-dioxane/water). The sealed vial is then irradiated in a microwave reactor at a temperature of 120-150 °C for 10-30 minutes.[2]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->p1 ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPdX->p2 ArPdR Ar-Pd(II)-R (L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->p3 RedElim->Pd0 Product 3-Aryl-5-chloropyridin-4-amine RedElim->Product p4->Pd0 Reactants This compound + R-B(OR)₂ Reactants->OxAdd Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX AmineCoord Amine Coordination (R₂NH) ArPdAmine [Ar-Pd(II)-NHR₂] (L)₂ AmineCoord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmido Ar-Pd(II)-NR₂ (L)₂ Deprotonation->ArPdAmido RedElim Reductive Elimination RedElim->Pd0 Product 3-(Dialkylamino)-5-chloropyridin-4-amine RedElim->Product Reactants This compound + R₂NH Reactants->OxAdd SNAr_Reaction Start This compound + RS⁻ Intermediate Meisenheimer Complex (Negative charge delocalized over the ring) Start->Intermediate Nucleophilic Attack Product 3-Thioether-5-chloropyridin-4-amine + X⁻ Intermediate->Product Elimination of Halide

References

Determining the Solubility of 3-Bromo-5-chloropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloropyridin-4-amine is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols to enable researchers to generate this crucial data.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental physicochemical property that influences its bioavailability, processability, and formulation development. This compound, a substituted pyridine derivative, presents a chemical structure whose solubility behavior is dictated by the interplay of its aromatic ring, amine group, and halogen substituents. This guide details the established methods for quantitatively assessing its solubility in a range of common organic solvents.

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. A safety data sheet for the compound explicitly states "no data available" for solubility.[1] Therefore, researchers must determine this experimentally. The following table outlines the classes of common organic solvents that should be considered for solubility testing of this compound based on its chemical structure.

Table 1: Recommended Common Organic Solvents for Solubility Testing of this compound

Solvent ClassExamplesRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolThe amine and pyridine nitrogen can form hydrogen bonds with protic solvents.
Ketones Acetone, Methyl Ethyl KetoneThe polar carbonyl group can interact with the polar functionalities of the compound.
Esters Ethyl Acetate, Butyl AcetateSolvents with moderate polarity that can engage in dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneEthereal oxygen can act as a hydrogen bond acceptor.
Aromatic Hydrocarbons Toluene, XyleneThe pyridine ring may have favorable pi-pi stacking interactions with aromatic solvents.
Halogenated Solvents Dichloromethane, ChloroformOften effective for dissolving a wide range of organic compounds.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Highly polar aprotic solvents capable of dissolving many polar and nonpolar compounds.
Nitriles AcetonitrileA polar aprotic solvent commonly used in chromatography and as a reaction medium.
Sulfoxides Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two main methodologies: kinetic and equilibrium solubility measurements.

Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][3] It measures the concentration of a solute in a saturated solution at a constant temperature.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[2][4]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5]

The following diagram illustrates the workflow for the shake-flask method:

G Equilibrium Solubility Workflow (Shake-Flask Method) A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-72h) A->B Equilibration C Separate solid and liquid phases (centrifugation or filtration) B->C Phase Separation D Collect clear supernatant/filtrate C->D E Quantify concentration via validated analytical method (e.g., HPLC) D->E Analysis

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to rank compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly effective solvent like DMSO.

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent.

  • Precipitation Detection: The dilutions are monitored for the formation of a precipitate. This can be done visually or, more quantitatively, using techniques like nephelometry, which measures light scattering from suspended particles.[6]

  • Solubility Determination: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.

The following diagram illustrates the workflow for kinetic solubility determination:

G Kinetic Solubility Workflow A Prepare concentrated stock solution of this compound in DMSO B Serially dilute stock solution into the target organic solvent A->B Dilution C Monitor for precipitate formation (e.g., nephelometry) B->C Precipitation Induction D Determine concentration at which precipitation occurs C->D Analysis E Kinetic Solubility Value D->E

Caption: General workflow for determining kinetic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant and recorded temperature.[4]

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical factor due to the basicity of the amine group and pyridine nitrogen.[2]

  • Polymorphism: The crystalline form of the solid compound can affect its solubility. It is important to characterize the solid form used in the experiments.

  • Purity of Solute and Solvent: The purity of both the this compound and the organic solvent must be high to ensure accurate and reproducible results.[4]

Conclusion

While specific, publicly available solubility data for this compound is lacking, this guide provides the necessary framework for researchers to determine this vital parameter. The choice between equilibrium and kinetic solubility methods will depend on the stage of research and the required accuracy. By following the detailed protocols and considering the influencing factors outlined herein, scientists and drug development professionals can generate the reliable solubility data needed to advance their research and development activities with this compound.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-5-chloropyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 3-Bromo-5-chloropyridin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. While a specific X-ray crystal structure for this compound is not publicly available, this document extrapolates key structural features from closely related 4-aminopyridine derivatives for which crystallographic data has been reported. This guide also outlines generalized experimental protocols for the synthesis and crystallization of such compounds and explores their potential biological significance by illustrating a relevant signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyridine scaffold.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged structures in drug design.[2] The specific substitution pattern of a pyridine ring can significantly influence its physicochemical properties and biological activity.[1] The subject of this guide, this compound, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[3] Halogen atoms can modulate parameters such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can be important for ligand-receptor binding.

Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design. X-ray crystallography provides definitive information about molecular geometry, conformation, and intermolecular interactions in the solid state. Although the crystal structure of this compound itself is not yet reported in open crystallographic databases, analysis of related structures allows for the prediction of its key structural parameters.

Predicted Crystallographic and Structural Data

Based on the analysis of crystal structures of substituted 4-aminopyridine derivatives, the following table summarizes the expected crystallographic and key intramolecular parameters for this compound. These values are predictive and should be confirmed by experimental determination.

Parameter Predicted Value/Range Comments
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for substituted pyridines.
Space Group P2₁/c, P-1, or similarCentrosymmetric space groups are frequently observed.
C-Br Bond Length ~1.85 - 1.90 ÅTypical for a bromine atom attached to an aromatic ring.
C-Cl Bond Length ~1.70 - 1.75 ÅTypical for a chlorine atom attached to an aromatic ring.
C-N (amino) Bond Length ~1.35 - 1.40 ÅIndicates some double bond character due to resonance.
Pyridine Ring Geometry Largely planarThe pyridine ring is expected to be aromatic and planar.
Intermolecular Interactions N-H···N hydrogen bonds, Halogen bondsThe amino group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor. Bromine and chlorine atoms may participate in halogen bonding.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and crystallization of this compound derivatives. These are based on established methods for similar compounds and may require optimization for specific substrates.

Synthesis of this compound Derivatives

A common synthetic route to substituted aminopyridines involves the displacement of a suitable leaving group, such as a halogen, from the pyridine ring with an amine. For the parent compound, a multi-step synthesis starting from a suitable pyridine precursor would be necessary. The following diagram illustrates a generalized synthetic workflow.

G start Substituted Pyridine Precursor step1 Halogenation/Nitration start->step1 e.g., NBS, NCS, HNO3 step2 Nucleophilic Substitution step1->step2 e.g., Amine nucleophile step3 Reduction/Functional Group Interconversion step2->step3 e.g., Fe/HCl, SnCl2 product This compound Derivative step3->product

Caption: Generalized synthetic workflow for pyridine derivatives.

Protocol:

  • Halogenation/Nitration: A suitable pyridine precursor is subjected to electrophilic halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) or nitration to introduce the desired substituents.

  • Nucleophilic Aromatic Substitution: The halogenated or nitrated pyridine is then reacted with an appropriate amine nucleophile to introduce the amino group at the 4-position. This step may require elevated temperatures and the use of a base.

  • Reduction/Functional Group Interconversion: If a nitro group was introduced, it is subsequently reduced to an amino group, typically using reducing agents like iron in acidic medium or tin(II) chloride. Further modifications to the substituents can be carried out as needed.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of solvent and method is critical and often determined empirically.

G start Purified Compound dissolve Dissolve in suitable solvent(s) start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff cooling Slow Cooling dissolve->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals

Caption: Common crystallization techniques.

Protocol (Slow Evaporation):

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). A suitable solvent is one in which the compound has moderate solubility.

  • Solution Preparation: The compound is dissolved in a minimal amount of the chosen solvent or solvent mixture, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Filtration: The solution is filtered through a syringe filter to remove any particulate matter.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes. The vial is left undisturbed in a location with minimal temperature fluctuations.

  • Harvesting: Crystals typically form over a period of several days to weeks. Once suitable crystals have grown, they are carefully harvested from the mother liquor.

Biological Relevance and Signaling Pathways

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Many of these activities stem from their ability to inhibit specific enzymes, particularly kinases, or to antagonize cell surface receptors.

One important signaling pathway that is often targeted by small molecule inhibitors, including those with pyridine scaffolds, is the CXCR4 signaling pathway .[5] CXCR4 is a chemokine receptor that plays a crucial role in cancer metastasis, HIV entry, and inflammatory responses.[5] Antagonists of CXCR4 can block the binding of its natural ligand, CXCL12, thereby inhibiting downstream signaling cascades involved in cell migration and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein activation CXCR4->G_protein Derivative This compound Derivative (Antagonist) Derivative->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Cell_Response Cell Migration & Proliferation PLC->Cell_Response ERK ERK PI3K->ERK ERK->Cell_Response

Caption: Inhibition of the CXCR4 signaling pathway.

The diagram above illustrates how a this compound derivative, acting as a CXCR4 antagonist, can prevent the binding of CXCL12 to the receptor. This blockage inhibits the activation of downstream G-protein coupled signaling pathways, such as those involving PLC, PI3K, and ERK, ultimately leading to a reduction in cancer cell migration and proliferation.

Conclusion

While the specific X-ray crystal structure of this compound remains to be determined, this guide provides a robust framework for understanding its likely structural characteristics and biological potential. By leveraging data from analogous compounds, researchers can make informed decisions in the design of novel derivatives. The provided experimental protocols offer a starting point for the synthesis and crystallization of these promising molecules. The exploration of their interaction with key biological targets, such as the CXCR4 receptor, highlights the potential of this chemical scaffold in the development of new therapeutic agents. Future crystallographic studies on this compound and its derivatives will be invaluable for further refining our understanding and advancing drug discovery efforts in this area.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the field of medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[1] The substrate, 3-Bromo-5-chloropyridin-4-amine, is a valuable building block for the synthesis of novel substituted aminopyridines. The selective coupling at the more reactive C-Br bond allows for the introduction of various aryl and heteroaryl substituents, leading to a diverse range of compounds for screening and development.[2]

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The resulting 3-aryl-5-chloropyridin-4-amine derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including as kinase inhibitors and other targeted therapies. The presence of the primary amine and the chlorine atom offers further opportunities for diversification.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] These conditions are expected to be a good starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901585
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901588
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901578
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901582
52-Naphthylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901575

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure: Conventional Heating
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound) via syringe.

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-chloropyridin-4-amine product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Procedure: Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times.

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the chosen solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition ArylHalide R¹-X (this compound) ArylHalide->OxidativeAddition PdII_complex R¹-Pd(II)Ln-X OxidativeAddition->PdII_complex Transmetalation Transmetalation BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 ReductiveElimination Reductive Elimination PdII_R1R2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product R¹-R² (3-Aryl-5-chloropyridin-4-amine) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup under Inert Atmosphere (Substrate, Boronic Acid, Base, Catalyst) Start->ReactionSetup SolventAddition Addition of Degassed Solvents (e.g., Dioxane/Water) ReactionSetup->SolventAddition Heating Heating the Reaction Mixture (Conventional or Microwave) SolventAddition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Purification by Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the selective N-arylation of 3-bromo-5-chloropyridin-4-amine via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of crucial carbon-nitrogen (C-N) bonds.[1][2][3] The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to efficiently introduce amino groups is of significant interest in drug discovery and development.[1]

Reaction Principle

The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine. This transformation is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][4]

For the substrate this compound, a key consideration is the relative reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4] This inherent difference in reactivity allows for the potential for selective amination at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent functionalization.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on reactions with structurally similar substituted halopyridines and other aryl halides.[1][5][6][7] Optimization of these parameters is crucial for achieving high yields and selectivity for any new substrate-amine combination.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)AmineRepresentative Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24Aniline85-95
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11018Morpholine80-90
3RuPhos Pd G3 (2)-K₃PO₄t-BuOH8016Benzylamine75-85
4Pd₂(dba)₃ (1.5)RuPhos (3)LiHMDSTHF6524Cyclopentylamine70-80[1]
5[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBuDioxane10024Carbazole60-70[7]

Experimental Protocols

The following is a generalized protocol for the selective Buchwald-Hartwig amination of this compound. This protocol serves as a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR a palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.

  • Addition of Reactants: Add this compound to the Schlenk tube.

  • Inerting the Atmosphere: Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the addition of the amine via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-3-pyridin-4-amine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd Catalyst, Ligand, and Base prep2 Add 3-Bromo-5-chloro- pyridin-4-amine prep1->prep2 prep3 Evacuate and Backfill with Ar/N2 prep2->prep3 react1 Add Anhydrous Solvent and Amine prep3->react1 react2 Heat and Stir (80-110 °C) react1->react2 react3 Monitor Progress (TLC, LC-MS) react2->react3 workup1 Cool and Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product N-Aryl-5-chloro- 3-pyridin-4-amine purify->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amido_precursor [L-Pd(II)(Ar)(X)(R2NH)] amine_coordination->pd2_amido_precursor deprotonation Deprotonation (-Base-H+) pd2_amido_precursor->deprotonation pd2_amido L-Pd(II)(Ar)(NR2) deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine R2NH amine->amine_coordination base Base base->deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck reaction using 3-Bromo-5-chloropyridin-4-amine as a key building block. This versatile substrate allows for the introduction of various alkenyl groups at the 3-position of the pyridine ring, a common scaffold in medicinal chemistry. The following protocols are designed to serve as a starting point for the synthesis of a diverse range of substituted pyridines, which are valuable intermediates in drug discovery and materials science.

Introduction

The Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For this compound, the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond allows for selective functionalization at the 3-position. The electron-deficient nature of the pyridine ring and the presence of the amino group can influence the reaction conditions required for optimal yields. The protocols outlined below are based on established methodologies for Heck reactions on related heterocyclic systems.

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is presented below:

Caption: General Heck Reaction Scheme.

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with various alkenes. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.

Protocol 1: Heck Coupling with Styrene

This protocol describes the reaction of this compound with styrene to synthesize 3-styryl-5-chloropyridin-4-amine.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Heck Coupling with n-Butyl Acrylate

This protocol details the reaction with an electron-deficient alkene, n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), Triphenylphosphine (0.06 mmol, 6 mol%), and Sodium acetate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMA (5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction for completion by GC-MS or LC-MS (typically 8-16 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the Heck reaction of this compound with representative alkenes. The expected yields are estimates based on reactions with similar substrates and may vary.

Table 1: Reaction Conditions for Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Est. Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1101875-85
2n-Butyl AcrylatePd(OAc)₂ (3)PPh₃ (6)NaOAc (2.0)DMA1351280-90
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)Acetonitrile1002465-75
41-OctenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1202060-70

Visualization of Workflow and Mechanism

Experimental Workflow

The general workflow for setting up a Heck reaction is illustrated below.

G A Reaction Setup B Inert Atmosphere A->B 1. Prepare Vessel C Addition of Reagents B->C 2. Add Solids & Solvents D Reaction C->D 3. Heat & Stir E Work-up D->E 4. Cool & Quench F Purification E->F 5. Extraction G Characterization F->G 6. Chromatography Heck_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L2(Br) oxidative_addition->pd_complex1 olefin_coordination Olefin Coordination pd_complex1->olefin_coordination Olefin pd_complex2 Ar-Pd(II)L2(Olefin)(Br) olefin_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 R-CH2-CH(Ar)-Pd(II)L2(Br) migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination product Alkene Product beta_hydride_elimination->product pd_hydride H-Pd(II)L2(Br) beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination Base reductive_elimination->pd0

References

Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-chloropyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-Bromo-5-chloropyridin-4-amine. This versatile building block, featuring distinct reactivity at its bromine and chlorine substituents, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions, which are foundational methods for the elaboration of this pyridine core into a diverse range of complex molecules for drug discovery.

Introduction to the Synthetic Utility of this compound

This compound is a key starting material in medicinal chemistry due to the differential reactivity of its halogen atoms. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 3-position. The remaining chlorine atom at the 5-position can then be targeted in subsequent synthetic steps or retained as a key feature in the final molecule. The presence of the 4-amino group also provides a handle for further derivatization and influences the electronic properties of the pyridine ring.

Key Synthetic Transformations

This guide focuses on three principal palladium-catalyzed reactions for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of amino groups.

  • Palladium-Catalyzed Cyanation: For the introduction of a nitrile group, a versatile precursor for various functional groups.

The following sections provide detailed protocols and quantitative data for each of these transformations.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-chloropyridin-4-amines

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and a halide. For this compound, this reaction can be performed selectively at the more reactive C-Br bond.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene/H₂O100892
33-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF/H₂O801678
42-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851288

Note: Yields are based on reactions performed on structurally similar aminobromopyridines and serve as a strong predictive baseline.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar substrates.[1][2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane, Toluene, THF) and degassed water (typically in a 4:1 to 5:1 ratio)

Procedure:

  • To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst and ligand (if applicable).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed organic solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-chloropyridin-4-amine.

Signaling Pathway Diagram

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound ArylHalide->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-5-chloropyridin-4-amine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-Substituted Pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001690
2AnilinePd(OAc)₂ (2)RuPhos (4)LiHMDS1,4-Dioxane1101282
3CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH902475
4PiperidinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Toluene1001888

Note: Yields are based on established protocols for similar bromopyridine substrates and are expected to be comparable.[4][5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of aryl halides.[4][5]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., BINAP, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand (if not using a pre-catalyst), and base to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Add this compound (1.0 eq) to the reaction vessel.

  • Seal the vessel, remove it from the glovebox (if used), and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-substituted pyridine derivative.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Start Start Setup 1. Add Pd catalyst, ligand, base, and This compound to a dry reaction vessel. Start->Setup Inert 2. Establish inert atmosphere (evacuate and backfill with N₂ or Ar). Setup->Inert AddReagents 3. Add anhydrous solvent and amine. Inert->AddReagents Reaction 4. Heat and stir the reaction mixture. AddReagents->Reaction Monitor 5. Monitor reaction progress (TLC/LC-MS). Reaction->Monitor Workup 6. Work-up: - Cool to room temperature - Quench with aq. NH₄Cl - Extract with organic solvent - Wash and dry Monitor->Workup Reaction Complete Purify 7. Purify by column chromatography. Workup->Purify Product Final Product: 3-Amino-substituted pyridine Purify->Product End End Product->End

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation transforms the pyridine core into a versatile intermediate. The nitrile can be subsequently hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations.

Quantitative Data Summary
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1201280
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)cataCXium A (4)Na₂CO₃t-AmylOH1301875
3K₄[Fe(CN)₆]Pd(OAc)₂ (5)CM-phos (10)Na₂CO₃MeCN/H₂O702485

Note: Yields are based on protocols for the cyanation of aryl bromides and chlorides and represent expected outcomes.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

This protocol is a general guide based on modern cyanation methods.[5]

Materials:

  • This compound

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., dppf, cataCXium A, CM-phos)

  • Additive (if required, e.g., Na₂CO₃)

  • Anhydrous solvent (e.g., DMF, t-AmylOH, MeCN/H₂O)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the cyanide source, the palladium catalyst, the ligand, and any additive to a dry reaction vessel.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction mixture (e.g., with an aqueous solution of sodium hypochlorite if using a cyanide salt).

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-amino-5-chloro-3-cyanopyridine.

Logical Relationship Diagram

Cyanation_Logic Start This compound Reaction Palladium-Catalyzed Cyanation Start->Reaction Intermediate 4-Amino-5-chloro-3-cyanopyridine Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Reduction Reduction Intermediate->Reduction Tetrazole Tetrazole Formation Intermediate->Tetrazole Acid Carboxylic Acid Derivative Hydrolysis->Acid Amine Aminomethyl Derivative Reduction->Amine TetrazoleProduct Tetrazole Derivative Tetrazole->TetrazoleProduct

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, namely pyrido[3,4-b]indoles and pyrido[3,4-d]pyrimidines, utilizing 3-Bromo-5-chloropyridin-4-amine as a key starting material. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions and classical condensation chemistry, offering versatile pathways to valuable scaffolds for drug discovery and development.

Introduction

This compound is a versatile bifunctional building block, possessing both amino and halogenated sites that can be selectively functionalized to construct complex molecular architectures. The strategic location of the amino group ortho to the bromine atom makes it an ideal precursor for the synthesis of fused heterocyclic systems through annulation reactions. This document outlines two key transformations: the synthesis of a substituted 8-chloro-9H-pyrido[3,4-b]indole via a Bischler-Napieralski-type cyclization following a Suzuki coupling, and the preparation of a 7-chloropyrido[3,4-d]pyrimidine through a condensation reaction with a dicarbonyl equivalent. These heterocyclic cores are prevalent in numerous biologically active compounds, making their efficient synthesis a topic of significant interest in medicinal chemistry.

Data Presentation

Table 1: Synthesis of 3-Aryl-5-chloropyridin-4-amine via Suzuki Coupling
EntryArylboronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5-Chloro-3-phenylpyridin-4-aminePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)901285
24-Methoxyphenylboronic acid5-Chloro-3-(4-methoxyphenyl)pyridin-4-aminePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)100892
33-Fluorophenylboronic acid5-Chloro-3-(3-fluorophenyl)pyridin-4-aminePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (10:1)1101678
Table 2: Synthesis of 8-Chloro-1-methyl-9H-pyrido[3,4-b]indole
EntryAcylating AgentCyclization ReagentProductSolventTemp (°C)Time (h)Overall Yield (%)
1Acetyl chloridePOCl₃8-Chloro-1-methyl-9H-pyrido[3,4-b]indoleToluene110675
2Acetic anhydridePPA8-Chloro-1-methyl-9H-pyrido[3,4-b]indoleXylene140468
Table 3: Synthesis of 7-Chloro-2,4-dimethylpyrido[3,4-d]pyrimidine
EntryDicarbonyl CompoundCondensation ReagentProductSolventTemp (°C)Time (h)Yield (%)
1Acetylacetonep-Toluenesulfonic acid7-Chloro-2,4-dimethylpyrido[3,4-d]pyrimidineToluene1102465
2Ethyl acetoacetatePolyphosphoric acid7-Chloro-4-methyl-2(1H)-oxo-pyrido[3,4-d]pyrimidineN/A120558

Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-1-phenyl-9H-pyrido[3,4-b]indole

This protocol describes a two-step synthesis involving an initial Suzuki coupling followed by a Bischler-Napieralski-type cyclization.

Step 1: Suzuki Coupling - Synthesis of 5-Chloro-3-phenylpyridin-4-amine

  • To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 5-Chloro-3-phenylpyridin-4-amine.

Step 2: Acylation and Cyclization - Synthesis of 8-Chloro-1-phenyl-9H-pyrido[3,4-b]indole

  • Dissolve 5-Chloro-3-phenylpyridin-4-amine (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • To the resulting amide intermediate, add phosphorus oxychloride (POCl₃, 3.0 eq) slowly at 0 °C.

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield 8-Chloro-1-phenyl-9H-pyrido[3,4-b]indole.

Protocol 2: Synthesis of 7-Chloro-2,4-dimethylpyrido[3,4-d]pyrimidine

This protocol outlines a one-pot condensation reaction to form the pyridopyrimidine ring system.

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), acetylacetone (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours, collecting the water that forms in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to obtain 7-Chloro-2,4-dimethylpyrido[3,4-d]pyrimidine.

Mandatory Visualization

Synthesis_Pathway_Pyridoindole start This compound intermediate1 5-Chloro-3-phenylpyridin-4-amine start->intermediate1 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ intermediate2 N-(5-Chloro-3-phenylpyridin-4-yl)benzamide intermediate1->intermediate2 Benzoyl chloride product1 8-Chloro-1-phenyl-9H-pyrido[3,4-b]indole intermediate2->product1 POCl₃, Heat

Caption: Synthetic pathway to 8-Chloro-1-phenyl-9H-pyrido[3,4-b]indole.

Synthesis_Pathway_Pyridopyrimidine start This compound product2 7-Chloro-2,4-dimethylpyrido[3,4-d]pyrimidine start->product2 Acetylacetone, p-TsOH, Heat

Caption: One-pot synthesis of 7-Chloro-2,4-dimethylpyrido[3,4-d]pyrimidine.

Experimental_Workflow_Pyridoindole cluster_suzuki Step 1: Suzuki Coupling cluster_cyclization Step 2: Acylation & Cyclization s1_reagents Mix Reactants & Catalyst s1_reaction Heat & Stir (90°C, 12h) s1_reagents->s1_reaction s1_workup Workup & Extraction s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s2_acylation Acylation (0°C to RT) s1_purification->s2_acylation Intermediate Product s2_cyclization Add POCl₃ & Heat (110°C, 6h) s2_acylation->s2_cyclization s2_quench Quench & Neutralize s2_cyclization->s2_quench s2_extraction Extraction s2_quench->s2_extraction s2_purification Column Chromatography s2_extraction->s2_purification

Caption: Experimental workflow for the synthesis of the pyrido[3,4-b]indole derivative.

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-bromo-5-chloropyridin-4-amine. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted pyridines, which are key structural motifs in many pharmaceutical agents and functional materials. The methodologies described herein focus on four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed via a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. For this compound, the bromine atom is the more reactive site for oxidative addition in palladium-catalyzed reactions compared to the chlorine atom.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Data Presentation: Suzuki-Miyaura Coupling of 3-Aryl-5-chloropyridin-4-amines

While specific examples for this compound are limited in readily available literature, the following table presents representative conditions adapted from similar aminobromopyridine substrates.[3][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O100High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90Good
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Isopropanol/H₂O85Good
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • SPhos (0.06 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture (e.g., toluene and water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-chloropyridin-4-amine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Solvents: Toluene, Water B->C D Heat to 100°C under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Amine, Base B Add Catalyst System: Pd₂(dba)₃, Xantphos A->B C Add Anhydrous Solvent: Toluene B->C D Heat to 110°C under Inert Atmosphere C->D E Monitor Progress D->E F Cool and Quench E->F G Aqueous Work-up and Extraction F->G H Purify by Chromatography G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkyne, Base B Add Catalysts: Pd(PPh₃)₂Cl₂, CuI A->B C Add Anhydrous Solvent: DMF B->C D Heat to 80°C under Inert Atmosphere C->D E Monitor Progress D->E F Cool and Dilute with Water E->F G Extraction and Washing F->G H Purify by Chromatography G->H Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkene, Base B Add Catalyst System: Pd(OAc)₂, P(o-tol)₃ A->B C Add Anhydrous Solvent: DMF B->C D Heat to 100°C under Inert Atmosphere C->D E Monitor Progress D->E F Cool and Pour into Water E->F G Extraction F->G H Purify by Chromatography G->H

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-5-chloropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing completely?

A1: Complete reaction failure often points to fundamental issues with the reaction setup or catalyst activity. The primary challenges with this substrate are the presence of two halogen atoms with different reactivities and potential catalyst inhibition by the amine and pyridine nitrogen atoms.[1][2][3]

Common causes include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine and amino nitrogens can coordinate to the palladium center, inhibiting the catalytic cycle.[1][3]

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated by oxygen.[4] Ensure all reagents and solvents are thoroughly degassed.[4]

  • Inappropriate Base: The base is crucial for activating the boronic acid.[5] If the base is too weak or insoluble, the transmetalation step will not proceed.[4]

  • Low Reactivity of C-Cl bond: The C-Cl bond is significantly less reactive than the C-Br bond. If you are targeting coupling at the chlorine position, standard conditions may be insufficient.[6][7]

Q2: I'm observing low yields and several side products. What are the most common side reactions?

A2: Low yields are often a result of competing side reactions. For this substrate, you should be aware of:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water or alcohol).[3][4] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability.[3][8]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[2][9]

  • Dehalogenation: The replacement of a halogen on your starting material with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[3][9]

Q3: Which halogen is expected to react first, the bromine or the chlorine?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[6][7] Therefore, the C-Br bond at the 3-position is significantly more reactive and will undergo oxidative addition preferentially under most conditions. Selective coupling at the C-Cl position would require specialized catalysts and conditions, often after the C-Br position has already reacted.

Q4: Can I perform the Suzuki coupling without protecting the amino group?

A4: Yes, it is often possible to perform the reaction without protecting the primary amine.[1][10] However, the unprotected amine can influence the reaction by coordinating with the palladium catalyst. The choice of a bulky ligand is critical to mitigate this inhibition and facilitate the desired catalytic cycle.[2][3]

Troubleshooting Guide

Problem: No reaction or very low conversion of starting material.

Possible CauseSuggested Solution
Catalyst Inhibition/Deactivation Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired reaction while sterically hindering catalyst inhibition by the substrate's nitrogen atoms.[2][4]
Insufficient Catalyst Activity for C-Cl bond If targeting the chlorine, a more active catalyst system is required. Systems like Pd(OAc)₂ with Ad₂PⁿBu have been shown to be effective for coupling alkylboron reagents with 2-pyridyl chlorides.[11]
Improper Base Selection For challenging couplings, stronger bases are often necessary. Switch from carbonates (Na₂CO₃, K₂CO₃) to phosphates (K₃PO₄) or fluorides (CsF, KF). Ensure the base is finely powdered and dry.[4][8]
Oxygen Contamination Ensure solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon/Nitrogen) for an extended period.[4]
Low Reaction Temperature Halogenated pyridines, especially chlorides, often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy for oxidative addition.[4]

Problem: Significant formation of homocoupling byproduct.

Possible CauseSuggested Solution
Inefficient Reduction of Pd(II) Precatalyst Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[3]
Presence of Oxygen Improve degassing procedures. Even trace amounts of oxygen can promote homocoupling.[9]

Problem: Significant formation of protodeboronated byproduct.

Possible CauseSuggested Solution
Instability of Boronic Acid Replace the boronic acid with a more stable boronic acid pinacol ester (Bpin) or a potassium aryltrifluoroborate salt.[8]
Excess Water in Reaction If using aqueous conditions, optimize the water ratio. For anhydrous conditions with bases like K₃PO₄, a very small, controlled amount of water may be beneficial, but excess water promotes protodeboronation.[4][8]
Base is too Strong / Reaction too Hot Consider using a milder base (e.g., K₂CO₃) or lowering the reaction temperature, although this may reduce the rate of the desired coupling.

Data Presentation

The following tables provide starting points for reaction optimization based on data from analogous substrates.

Table 1: Influence of Boronic Acid on Yield with an Analogous Substrate

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), Arylboronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.2 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 18h.[12]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(4-methylphenyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine80
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine75
53-Nitrophenylboronic acid5-(3-nitrophenyl)-2-methylpyridin-3-amine60

Table 2: General Starting Conditions for Optimization

ComponentRecommendationRationale / Notes
Palladium Source Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often paired with a specialized ligand for higher activity.[3][12]
Ligand (if using Pd₂(dba)₃) SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are crucial for overcoming catalyst inhibition and activating the C-Br bond.[3][4]
Base K₃PO₄ (2-3 equivalents)A strong base that is highly effective for challenging heteroaryl couplings.[12] Cs₂CO₃ is also a good alternative.[10]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Aprotic solvents with a small amount of water are common and effective. Ensure solvents are degassed.[12]
Temperature 80 - 100 °CA good starting range to ensure sufficient rate without excessive side reactions.

Experimental Protocols

Protocol 1: Conventional Heating

This procedure is based on established methods for the Suzuki-Miyaura coupling of amino-bromopyridines.[1][12]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.2 eq).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a pre-catalyst like Pd₂(dba)₃, add the ligand (e.g., SPhos) at this stage.

  • Solvent Addition: Add degassed solvents via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed (typically 12-24 hours).[1]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[1]

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly reduce reaction times.[1]

  • Reaction Setup: In a dedicated microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 2-3 eq), and the catalyst system.

  • Solvent and Sealing: Add the degassed solvent system and seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]

  • Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Visual Guides

Troubleshooting_Workflow Troubleshooting Flowchart for Low Suzuki Reaction Yield start Low / No Product Observed check_sm Starting Material (SM) Consumed? start->check_sm no_sm_consumed No, SM largely unreacted check_sm->no_sm_consumed No yes_sm_consumed Yes, SM consumed but low product yield check_sm->yes_sm_consumed Yes cause_inactive Possible Cause: - Catalyst Inhibition - Insufficient Temperature - Inactive Base/Catalyst no_sm_consumed->cause_inactive solution_inactive Solution: 1. Increase Temperature (80 -> 110°C) 2. Switch to Bulky Ligand (e.g., SPhos) 3. Use Stronger Base (e.g., K3PO4) 4. Ensure Rigorous Degassing cause_inactive->solution_inactive check_byproducts Major Side Products Observed? yes_sm_consumed->check_byproducts homocoupling Homocoupling (Ar-Ar from Boronic Acid) check_byproducts->homocoupling Yes protodeboronation Protodeboronation (Boronic acid -> Ar-H) check_byproducts->protodeboronation Yes dehalogenation Dehalogenation (Starting Material -> Ar-H) check_byproducts->dehalogenation Yes no_byproducts No, just a complex mixture or baseline material check_byproducts->no_byproducts No solution_homocoupling Solution: - Improve Degassing - Use Pd(0) source (e.g., Pd(PPh3)4) homocoupling->solution_homocoupling solution_protodeboronation Solution: - Use Pinacol Ester (Bpin) or Trifluoroborate Salt - Reduce water content protodeboronation->solution_protodeboronation solution_dehalogenation Solution: - Use non-hydride source solvents - Optimize reaction time dehalogenation->solution_dehalogenation solution_complex Possible Cause: Product Instability Solution: - Lower reaction temperature - Reduce reaction time no_byproducts->solution_complex

Caption: A workflow to diagnose and solve low-yield Suzuki coupling reactions.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)Ln (Active Catalyst) pd2_halide Ar-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_ar Ar-Pd(II)Ln-Ar' pd2_halide->pd2_ar Transmetalation pd2_ar->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_ar->product aryl_halide Ar-X (this compound) aryl_halide->pd2_halide boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronic_acid->pd2_ar base Base (e.g., K3PO4) base->pd2_ar activates

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision_Tree Decision Tree for Selecting Initial Reaction Conditions start Select Initial Conditions for This compound catalyst_choice Is a highly active catalyst system needed? (e.g., for known difficult couplings) start->catalyst_choice std_catalyst Standard System: Pd(PPh3)4 catalyst_choice->std_catalyst No / Unsure active_catalyst High-Activity System: Pd2(dba)3 + Bulky Ligand (e.g., SPhos, XPhos) catalyst_choice->active_catalyst Yes base_choice Select Base std_catalyst->base_choice active_catalyst->base_choice base_k3po4 K3PO4 (General, Strong) base_choice->base_k3po4 base_na2co3 Na2CO3 / K2CO3 (Milder, Aqueous) base_choice->base_na2co3 boron_choice Is Protodeboronation a concern? base_k3po4->boron_choice base_na2co3->boron_choice boronic_acid Use Boronic Acid (Readily available) boron_choice->boronic_acid No boronic_ester Use Boronic Ester (Bpin) or Trifluoroborate Salt (More Stable) boron_choice->boronic_ester Yes

Caption: A decision tree for selecting key reaction components.

References

Technical Support Center: Buchwald-Hartwig Amination of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of dihalopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to address common side reactions and challenges encountered during these sensitive cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing Buchwald-Hartwig amination on dihalopyridines?

The most frequently encountered side reactions include:

  • Catalyst Poisoning: The pyridine nitrogen, particularly in 2-halopyridines, can coordinate to the palladium catalyst, inhibiting its activity and leading to low yields.[1]

  • Hydrodehalogenation (HDH): The replacement of a halogen atom with a hydrogen atom, resulting in a reduced pyridine byproduct. This can compete with the desired amination.[2] A common mechanism for this is β-hydride elimination from a palladium-amido intermediate.[2][3]

  • Poor Selectivity (Mono- vs. Di-amination): Achieving selective mono-amination on a dihalopyridine can be challenging, often resulting in a mixture of starting material, mono-aminated, and di-aminated products. The proportion of the di-aminated product often increases with the reactivity of the halide (I > Br > Cl).[4]

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates that the catalyst has fallen out of the catalytic cycle and is no longer active.[1] This can be caused by excessive heat or exposure to oxygen.[1]

  • Homocoupling: The formation of biaryl or hydrazine derivatives from the coupling of two aryl halides or two amine molecules, respectively.

Q2: Why are 2-halopyridines particularly challenging substrates?

The primary challenge with 2-halopyridines is the propensity of the ring nitrogen to act as a ligand for the palladium catalyst.[1] This coordination can poison the catalyst, effectively removing it from the catalytic cycle and leading to stalled reactions or low conversion.[1] The use of sterically bulky phosphine ligands is critical to shield the palladium center and prevent this unproductive binding.[1]

Q3: How do I choose the right catalyst system (ligand and palladium source)?

The choice of ligand is the most critical parameter.[5] For challenging substrates like dihalopyridines, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often required.[2] These ligands promote the formation of a monoligated palladium species, which accelerates the key steps of the catalytic cycle and can suppress side reactions.[2] Bidentate ligands like Xantphos have also been shown to be effective.[4] Palladium precatalysts (e.g., XPhos Pd G3) are often preferred over generating the active catalyst from sources like Pd₂(dba)₃ or Pd(OAc)₂ as they can lead to more reproducible results and lower catalyst loadings.

Troubleshooting Guides

Issue 1: Low Yield / Stalled Reaction, Especially with 2-Halo Pyridines

Primary Cause: Catalyst poisoning by the pyridine nitrogen.[1]

ParameterRecommendationRationale
Ligand Use a sterically bulky, electron-rich monodentate ligand (e.g., XPhos, RuPhos) or a bidentate ligand with a wide bite angle (e.g., Xantphos).Bulky ligands create a sterically hindered pocket around the palladium center, preventing coordination of the pyridine nitrogen.[1][2]
Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.Strong bases facilitate the deprotonation of the amine-palladium complex, a key step in the catalytic cycle. NaOtBu often permits the highest reaction rates.[6]
Solvent Toluene, dioxane, or THF are commonly used.These aprotic solvents are generally effective. Toluene is often favored for reactions with aryl iodides to avoid solubility issues with iodide salts that can form inhibitory palladium dimers.[6]
Temperature Typically 80-110 °C.[1]The reaction requires heat, but excessive temperatures (>120 °C) can lead to catalyst decomposition.[1]
Issue 2: Significant Hydrodehalogenation (HDH) Side Product

Primary Cause: β-hydride elimination from the palladium-amido intermediate competes with reductive elimination of the product.[2]

ParameterRecommendationRationale
Ligand Increase the steric bulk of the phosphine ligand.Increasing ligand size has been shown to favor reductive elimination over β-hydride elimination, leading to more of the desired arylamine product.[3]
Amine Use a less sterically hindered amine if possible.Increasing the size of the amido group (from the amine) can increase the proportion of the desired product.[3]
Catalyst System A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been reported to suppress the hydrodehalogenation pathway.[7]The copper species may form Cu-hydrides that prevent the formation of Pd-hydrides responsible for the reduction side reaction.[7]
Temperature Lower the reaction temperature and increase reaction time.This can sometimes disfavor the pathway leading to the HDH byproduct.
Issue 3: Poor Selectivity in Mono-amination of Dihalopyridines

Primary Cause: The second halide is sufficiently reactive to undergo a second amination under the reaction conditions.

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the dihalopyridine relative to the amine (e.g., 1.2-1.5 equivalents).Limiting the amine nucleophile can statistically favor mono-substitution.
Halide Choice If possible, use a dihalopyridine with different halogens (e.g., 2-bromo-6-chloropyridine).The difference in reactivity (oxidative addition rates are generally I > Br > Cl) allows for selective coupling at the more reactive position.[4]
Temperature Run the reaction at the lowest possible temperature that allows for reasonable conversion.Lowering the thermal energy can increase selectivity by favoring the reaction at the more activated site.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized.Over-running the reaction will lead to increased formation of the di-aminated byproduct.
Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing and addressing common issues.

Troubleshooting_Workflow cluster_start cluster_problems cluster_solutions start Identify Primary Issue low_yield Low Yield / Stalled Reaction start->low_yield Low Conversion hdh Hydrodehalogenation (HDH) start->hdh Unwanted Reduction di_amination Di-amination Product start->di_amination Poor Selectivity pd_black Reaction Turned Black start->pd_black Visual Change solution_yield Use bulkier ligand (e.g., XPhos) Ensure inert atmosphere Check reagent purity low_yield->solution_yield solution_hdh Lower temperature Increase ligand steric bulk Consider different base hdh->solution_hdh solution_di Adjust stoichiometry (excess dihalide) Lower temperature Monitor reaction closely di_amination->solution_di solution_pd Lower temperature Ensure proper degassing Use a pre-catalyst pd_black->solution_pd Catalytic_Cycle Buchwald-Hartwig Cycle & Side Reactions pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X poisoning Catalyst Poisoning (Pyridine Coordination) pd0->poisoning Inhibited by 2-Halopyridine pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination + R₂NH pd_amido_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation + Base pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination beta_hydride β-Hydride Elimination pd_amido->beta_hydride reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NR₂) reductive_elimination->product hdh_product Hydrodehalogenation (Ar-H) beta_hydride->hdh_product Parameter_Selection start Define Goal goal_mono Selective Mono-amination start->goal_mono goal_di Di-amination start->goal_di goal_general General Coupling (e.g., 2-halopyridine) start->goal_general conditions_choice Condition Selection goal_mono->conditions_choice goal_di->conditions_choice ligand_choice Ligand Selection goal_general->ligand_choice base_choice Base Selection goal_general->base_choice ligand_rec Bulky Monodentate (XPhos, RuPhos) or Bidentate (Xantphos) ligand_choice->ligand_rec base_rec_strong Strong Base (NaOtBu, LHMDS) base_choice->base_rec_strong For high reactivity base_rec_weak Weaker Base may be tolerated (K₂CO₃, Cs₂CO₃) base_choice->base_rec_weak For sensitive groups conditions_rec_mono Excess Dihalide Lower Temp Monitor Closely conditions_choice->conditions_rec_mono conditions_rec_di Excess Amine Higher Temp conditions_choice->conditions_rec_di

References

Technical Support Center: Purification of Products from 3-Bromo-5-chloropyridin-4-amine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from 3-Bromo-5-chloropyridin-4-amine coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in coupling reactions with this compound?

Common impurities include unreacted starting materials (this compound and the coupling partner), homo-coupled byproducts, residual palladium catalyst, and ligands. The basic nature of the pyridine nitrogen can also lead to coordination with the catalyst, potentially affecting the reaction and impurity profile.[1][2]

Q2: My pyridine product is a solid. Is recrystallization a suitable purification method?

Yes, if your product is a solid, crystallization can be a highly effective method for achieving high purity.[3] The choice of solvent is critical and may require some screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Q3: I am observing significant peak tailing during column chromatography of my pyridine-containing product. What can I do to improve the peak shape?

Peak tailing is a common issue when purifying pyridine derivatives on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[4] To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[3]

  • Use a less acidic stationary phase, such as alumina.

  • Employ end-capped silica columns or polymer-based columns for HPLC applications.[4]

Q4: Can I use an acidic wash to remove unreacted this compound?

Yes, an acid-base extraction can be an effective technique. Since pyridine derivatives are basic, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen, making it water-soluble and allowing for its removal in the aqueous phase.[3] However, be cautious as your coupled product will also be basic and may be extracted into the aqueous layer as well. This method is most effective if there is a significant difference in basicity between your product and the starting material.

Troubleshooting Guides

Issue 1: Low Recovery of the Desired Product After Column Chromatography

Low recovery can be due to several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low Recovery

LowRecovery start Low Product Recovery check_solubility Is the product highly polar and sticking to the silica gel? start->check_solubility increase_polarity Gradually increase eluent polarity (e.g., higher % of MeOH in DCM). check_solubility->increase_polarity Yes check_stability Is the product unstable on silica gel? check_solubility->check_stability No add_modifier Add a modifier like triethylamine to the eluent. increase_polarity->add_modifier end Improved Recovery add_modifier->end run_tlc_stability Perform a 2D TLC stability test. check_stability->run_tlc_stability Possibly other_methods Consider alternative purification methods (crystallization, acid-base extraction). check_stability->other_methods No change_stationary_phase Switch to a different stationary phase (e.g., alumina, reverse-phase silica). run_tlc_stability->change_stationary_phase Degradation Observed run_tlc_stability->other_methods No Degradation change_stationary_phase->end other_methods->end

Caption: A decision tree for troubleshooting low product recovery during column chromatography.

Issue 2: Co-elution of the Product with Impurities

When impurities have similar polarities to the desired product, separation by standard column chromatography can be challenging.

Strategies for Improving Separation

ImproveSeparation start Product Co-elutes with Impurities optimize_eluent Optimize Eluent System start->optimize_eluent change_stationary_phase Change Stationary Phase start->change_stationary_phase other_techniques Alternative Techniques start->other_techniques gradient_elution Use a shallow gradient elution. optimize_eluent->gradient_elution change_solvents Try a different solvent system (e.g., toluene/EtOAc instead of hexanes/EtOAc). optimize_eluent->change_solvents end Pure Product Isolated gradient_elution->end change_solvents->end reverse_phase Use reverse-phase (C18) chromatography. change_stationary_phase->reverse_phase alternative_phase Try alumina or a polar-embedded phase column. change_stationary_phase->alternative_phase reverse_phase->end alternative_phase->end crystallization Attempt recrystallization. other_techniques->crystallization prep_hplc Utilize preparative HPLC for difficult separations. other_techniques->prep_hplc crystallization->end prep_hplc->end

Caption: Strategies to improve the separation of co-eluting compounds.

Data Presentation

The following table summarizes common purification techniques and their typical performance for pyridine derivatives. The values are representative and can vary based on the specific properties of the coupled product.

Purification MethodTypical RecoveryTypical PurityAdvantagesDisadvantages
Flash Column Chromatography (Silica Gel) 70-95%90-98%Widely applicable, good for moderate polarity differences.[5][6][7]Can have issues with peak tailing for basic compounds.[3][4]
Acid-Base Extraction >90%VariableGood for removing non-basic impurities.[3]Product may also be extracted if it is basic.
Recrystallization 50-80%>99%Can yield very high purity material.[3]Requires a solid product and suitable solvent system; can have lower recovery.
Preparative HPLC 60-90%>99%Excellent for separating very similar compounds.[4]More expensive, lower capacity.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a starting point for the purification of a neutral or mildly basic product from a Suzuki or Buchwald-Hartwig coupling reaction.

  • Sample Preparation: After an aqueous work-up, concentrate the crude reaction mixture under reduced pressure. Adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes or toluene) and gradually increase the polarity.

    • A common eluent system is a gradient of ethyl acetate in hexanes.[7]

    • For more polar products, a gradient of methanol in dichloromethane can be used.

    • To mitigate peak tailing , add 0.1-1% triethylamine to the eluent system.[3]

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid Wash for Removal of Basic Impurities

This protocol is useful for removing unreacted this compound, assuming the desired product is significantly less basic or not basic.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.

  • Neutralization (Optional): If the desired product is also basic and was extracted into the aqueous layer, the aqueous layer can be basified with a base like NaOH to a pH > 10 and then back-extracted with an organic solvent.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

References

Overcoming low reactivity in cross-coupling of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-chloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for successful reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogen substituents in this compound?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of their bond strength with the carbon atom of the pyridine ring: C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective cross-coupling at the C-3 position while leaving the C-5 chloro group intact for subsequent transformations.

Q2: How does the 4-amino group influence the reactivity of this compound in cross-coupling reactions?

A2: The presence of the amino group at the 4-position has two main effects. Firstly, its electron-donating nature can increase the electron density of the pyridine ring, which may slightly decrease the reactivity of the C-Br bond towards oxidative addition. Secondly, the lone pair of electrons on the nitrogen of the amino group, as well as the pyridine nitrogen, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] However, with the appropriate choice of ligands, this issue can be effectively mitigated. In some cases, the amino group can also direct the regioselectivity of the reaction.

Q3: Is it possible to achieve selective cross-coupling at the C-5 (chloro) position?

A3: Achieving selective cross-coupling at the C-5 chloro position in the presence of a more reactive bromo substituent at C-3 is challenging under standard conditions. However, it may be possible through a two-step process where the C-3 position is first functionalized, followed by a second cross-coupling reaction under more forcing conditions to react the C-5 chloro group. Specialized catalytic systems with ligands that have a high affinity for activating C-Cl bonds would be required for the second step.

Q4: What are the most common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner.

  • Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom, leading to the formation of byproducts.

  • Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid by a proton source.

  • Catalyst deactivation: Caused by impurities or coordination of the substrate/product to the palladium center.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
2. Inefficient oxidative addition.2. Increase reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand like XPhos or SPhos).
3. Catalyst inhibition by the amino group.3. Use bulky ligands to shield the palladium center. Consider temporary protection of the amino group if other methods fail.
4. Inappropriate base or solvent.4. Ensure the base is strong enough and soluble in the reaction medium. Use a solvent that ensures all reactants are in solution at the reaction temperature.
Poor regioselectivity (reaction at C-5) 1. Reaction conditions are too harsh.1. Lower the reaction temperature and shorten the reaction time to favor the more reactive C-Br bond.
2. Catalyst system promotes C-Cl activation.2. Avoid catalyst systems known for high reactivity towards aryl chlorides for the initial coupling.
Formation of significant side products 1. Presence of oxygen.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).
2. Sub-optimal catalyst-to-ligand ratio.2. Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:2 ratio is used.
3. For Suzuki coupling, hydrolysis of boronic acid.3. Use anhydrous solvents and ensure the base is not excessively hydrolytic. Consider using a boronic ester instead of a boronic acid.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-90 (for 5-bromo-2-methylpyridin-3-amine)[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene1001285-95 (for various bromopyridines)General Knowledge
PdCl₂(dppf)Cs₂CO₃DMF1101680-92 (for various bromopyridines)General Knowledge

Table 2: Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80460 (for 2-bromo-6-methylpyridine)[4]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102470-90 (for various bromopyridines)[5]
BrettPhos Pd G4K₃PO₄t-BuOH10072High yields for various amino-pyridines[6]

Table 3: Conditions for Sonogashira Coupling of Bromopyridines

Catalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / CuIEt₃NDMF100372-96 (for 2-amino-3-bromopyridines)[7]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene601285-95 (for various bromopyridines)General Knowledge
Pd(PPh₃)₄ / CuIEt₃NTHFRT2490-98 (for iodopyridines, indicative for bromopyridines at higher temp)[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a dry Schlenk tube with a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and a bulky biarylphosphine ligand (e.g., XPhos, 0.04 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.1 eq) dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.[8][9]

Visualizations

Troubleshooting_Workflow start Reaction Start check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% check_catalyst 1. Check Catalyst Activity - Use fresh catalyst/ligand - Consider a pre-catalyst low_conversion->check_catalyst check_side_products Check for Side Products good_conversion->check_side_products no_side_products Workup & Purify check_side_products->no_side_products Minimal side_products Significant Side Products check_side_products->side_products Yes degas Degas Thoroughly side_products->degas optimize_conditions 2. Optimize Conditions - Increase temperature - Change solvent/base check_catalyst->optimize_conditions change_ligand 3. Change Ligand - Use bulkier, electron-rich ligand optimize_conditions->change_ligand protect_amine 4. Protect Amino Group (If all else fails) change_ligand->protect_amine optimize_ratio Optimize Catalyst/Ligand Ratio degas->optimize_ratio anhydrous Use Anhydrous Conditions optimize_ratio->anhydrous

Caption: A troubleshooting workflow for cross-coupling reactions.

Regioselectivity_Factors substrate This compound electronics Electronic Effects (C-Br more reactive than C-Cl) substrate->electronics sterics Steric Hindrance (Access to C-3 vs C-5) substrate->sterics catalyst Catalyst/Ligand Choice (Bulky ligands can alter selectivity) substrate->catalyst conditions Reaction Conditions (Temp, Time, Base) substrate->conditions outcome Selective Coupling at C-3 electronics->outcome sterics->outcome catalyst->outcome conditions->outcome

Caption: Key factors influencing regioselectivity.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_transmetal->product Reductive Elimination product->pd0

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Reaction Byproducts of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloropyridin-4-amine. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage reaction byproducts effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]

Q2: What are the typical byproducts I can expect in a Suzuki-Miyaura coupling reaction with this substrate?

A2: In a Suzuki-Miyaura coupling, the primary desired product is the result of the cross-coupling between this compound and an organoboron reagent. However, several byproducts can form, with the most common being the homocoupling product of the boronic acid.[2][3] This is particularly prevalent if oxygen is not rigorously excluded from the reaction mixture.[2][3] Another potential, though less common, byproduct is the result of hydrodehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom.

Q3: What byproducts are typically observed in Buchwald-Hartwig amination reactions?

A3: The main byproduct of concern in a Buchwald-Hartwig amination is the hydrodehalogenated starting material (5-chloro-pyridin-4-amine or 3-bromo-pyridin-4-amine). This occurs through a competing unproductive side reaction involving β-hydride elimination from the palladium-amide intermediate. Additionally, incomplete reaction can leave unreacted starting materials, and side reactions involving the solvent or base can occasionally occur.

Q4: How can I minimize the formation of homocoupling byproducts in my Suzuki reaction?

A4: Minimizing homocoupling requires careful control of reaction conditions. Key strategies include:

  • Inert Atmosphere: Rigorously degassing the solvent and reaction mixture and maintaining a positive pressure of an inert gas (like nitrogen or argon) throughout the experiment is crucial to prevent oxygen from entering the system.[4]

  • Catalyst Choice: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step that can sometimes promote homocoupling.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the competing homocoupling.

  • Slow Addition: In some cases, the slow addition of the boronic acid can help to suppress the formation of the homocoupled impurity.[4]

Q5: What general purification strategies are effective for removing byproducts from these reactions?

A5: The purification of pyridine derivatives can be challenging due to their basicity. Common and effective techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for separating the desired product from byproducts and unreacted starting materials. A gradient elution with a solvent system like heptane/ethyl acetate or dichloromethane/methanol is often effective.[5]

  • Acid-Base Extraction: Since the product contains a basic pyridine nitrogen, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Crystallization: If the desired product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
High levels of boronic acid homocoupling byproduct Presence of oxygen in the reaction.1. Ensure all solvents are thoroughly degassed before use. 2. Purge the reaction vessel with an inert gas (N₂ or Ar) for an extended period. 3. Use freeze-pump-thaw cycles for rigorous oxygen removal.[6] 4. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst.Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the initial reduction step that can favor homocoupling.
Low yield of the desired cross-coupled product Inefficient catalyst turnover.1. Increase the catalyst loading slightly. 2. Use a more robust ligand, such as SPhos or XPhos, which can improve catalyst stability and activity.
Protodeboronation of the boronic acid.Ensure the base is sufficiently strong and soluble in the reaction medium to activate the boronic acid effectively.
Presence of hydrodehalogenated byproduct Reductive cleavage of the C-Br or C-Cl bond.1. Use a milder base if possible. 2. Optimize the reaction temperature and time to favor the cross-coupling pathway. 3. Ensure the palladium catalyst and ligand are of high quality.
Buchwald-Hartwig Amination: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Significant amount of hydrodehalogenated byproduct Competing β-hydride elimination.1. Choose a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often beneficial. 2. Lowering the reaction temperature may disfavor the elimination pathway.
Presence of a hydrogen source.Ensure all reagents and solvents are anhydrous.
Incomplete reaction Catalyst deactivation.1. Increase the catalyst and/or ligand loading. 2. Use a pre-catalyst that is more stable under the reaction conditions.
Insufficiently strong base.Switch to a stronger, non-nucleophilic base such as NaOtBu or LHMDS.
Formation of multiple unidentified byproducts Reaction temperature is too high, leading to decomposition.Reduce the reaction temperature and monitor the reaction progress more frequently.
Air sensitivity of the catalyst or reagents.Ensure the reaction is set up and run under a strictly inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient).[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base, Catalyst B Add Degassed Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir (e.g., 85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Aqueous Workup (Extraction) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: This compound, Catalyst, Ligand, Base B Add Anhydrous, Degassed Solvent A->B C Add Amine B->C D Heat and Stir (e.g., 100-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Flash Chromatography H->I

Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Byproduct_Logic cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start Reaction of this compound S_Product Desired Cross-Coupled Product Start->S_Product S_Byproduct1 Boronic Acid Homocoupling Start->S_Byproduct1 S_Byproduct2 Hydrodehalogenation Start->S_Byproduct2 B_Product Desired Aminated Product Start->B_Product B_Byproduct1 Hydrodehalogenation Start->B_Byproduct1

Logical relationship of products and byproducts in common reactions.

References

Technical Support Center: Improving the Solubility of 3-Bromo-5-chloropyridin-4-amine for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 3-Bromo-5-chloropyridin-4-amine for various chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The low solubility of this compound can be attributed to its rigid heterocyclic structure, the presence of halogens which contributes to high crystal lattice energy, and its potential for intermolecular hydrogen bonding. These factors make it difficult for solvent molecules to effectively solvate the compound.

Q2: What are the initial steps I should take to dissolve this compound?

A2: Start with common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as they are often effective at dissolving a wide range of organic compounds. If initial attempts at room temperature are unsuccessful, gentle heating and sonication can be employed to aid dissolution.

Q3: How does pH affect the solubility of this compound?

A3: As a pyridinamine derivative, this compound is a weak base. Therefore, its solubility in aqueous solutions is expected to increase as the pH decreases. Protonation of the amino group and the pyridine nitrogen at lower pH values leads to the formation of more soluble cationic species.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide for Common Reactions

This guide addresses solubility-related issues that may arise during common reactions involving this compound, such as Suzuki coupling and nucleophilic aromatic substitution.

Issue Potential Cause Troubleshooting Steps
Low or no reaction conversion in Suzuki coupling. Poor solubility of this compound in the reaction solvent, leading to a low concentration of the substrate in the solution phase.1. Solvent Screening: Test different solvents or solvent mixtures. A combination of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic co-solvent (e.g., DMF, DMSO) can be effective. 2. Temperature Increase: Gradually increase the reaction temperature to enhance solubility. 3. Phase-Transfer Catalyst: Consider using a phase-transfer catalyst to facilitate the reaction between reactants in different phases.
Precipitation of starting material during the reaction. The reaction solvent is not optimal for maintaining the solubility of all reactants at the reaction temperature.1. Co-solvent Addition: Add a small amount of a co-solvent in which this compound is highly soluble (e.g., DMSO). 2. Homogenization: Ensure vigorous stirring to maintain a homogeneous reaction mixture. Sonication prior to heating can also help.
Inconsistent results in nucleophilic aromatic substitution. Incomplete dissolution of the substrate leading to variable effective concentrations.1. Pre-dissolution: Ensure the this compound is fully dissolved in the solvent before adding other reagents. 2. Solvent Choice: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate both the substrate and the nucleophile effectively.
Difficulty in product purification due to residual starting material. The poor solubility of the starting material may lead to it crashing out of the reaction mixture and being carried through the workup.1. Filtration: Before workup, filter the cold reaction mixture to remove any undissolved starting material. 2. Solvent Wash: During the workup, use a solvent in which the product is soluble but the starting material is not to selectively wash the product.

Quantitative Solubility Data

Solvent Chemical Class Estimated Solubility of 2-aminopyridine ( g/100 mL at 25°C) Notes for this compound
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Expected to be a good solvent.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Expected to be a good solvent.
MethanolPolar Protic~30Likely a good solvent, consider for reactions at lower temperatures.
EthanolPolar Protic~20Good solubility, a common choice for many reactions.
AcetonitrilePolar Aprotic~5Moderate solubility, may require heating.
Tetrahydrofuran (THF)Ethers< 1Limited solubility, likely requires a co-solvent.
TolueneAromatic Hydrocarbon< 0.1Poor solubility, not recommended as a primary solvent.
HexaneAliphatic Hydrocarbon< 0.01Insoluble.
WaterAqueousLowSolubility is expected to be low but will increase significantly with decreasing pH.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., water, DMSO, DMF, methanol, ethanol, acetonitrile, THF, toluene)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble".

  • If the solid has not dissolved, gently heat the test tube in a warm water bath (e.g., 40-50°C) for a few minutes and vortex again. Observe for dissolution.

  • If the solid remains undissolved, the compound is considered "sparingly soluble" or "insoluble" in that solvent at room temperature.

  • Record your observations for each solvent.

Protocol 2: Improving Solubility using a Co-solvent System

Objective: To prepare a solution of this compound for a reaction using a co-solvent system.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene, dioxane)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add the this compound and the magnetic stir bar.

  • Add the primary reaction solvent.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise until the this compound is fully dissolved. Use the minimum amount of co-solvent necessary.

  • Once the substrate is fully dissolved, proceed with the addition of other reagents as required by your reaction protocol.

Protocol 3: Enhancing Aqueous Solubility by pH Adjustment

Objective: To increase the solubility of this compound in an aqueous medium by lowering the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH paper

  • Beaker and magnetic stirrer

Procedure:

  • Add the desired amount of this compound to a beaker containing deionized water.

  • Begin stirring the suspension.

  • Slowly add 1 M HCl dropwise to the suspension while monitoring the pH.

  • Continue adding acid until the solid dissolves.

  • Record the final pH at which the compound is fully dissolved.

  • Note: Be mindful that the acidic conditions may not be suitable for all subsequent reactions or biological assays.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_initial Initial Dissolution Attempts cluster_advanced Advanced Strategies for Reactions cluster_outcome Outcome start Poor Solubility of this compound solvent_selection Select Appropriate Solvent (e.g., DMSO, DMF) start->solvent_selection physical_methods Apply Physical Methods (Heating, Sonication) solvent_selection->physical_methods If not dissolved cosolvent Use a Co-solvent System physical_methods->cosolvent If issues persist in reaction ph_adjustment Adjust pH (for aqueous systems) physical_methods->ph_adjustment For aqueous reactions success Compound Dissolved Proceed with Reaction physical_methods->success If dissolved cosolvent->success failure Persistent Solubility Issues Re-evaluate Reaction Conditions cosolvent->failure If still problematic ph_adjustment->success ph_adjustment->failure If still problematic

Caption: A troubleshooting workflow for addressing the poor solubility of this compound.

ExperimentalProtocol cluster_protocol Solubility Determination Protocol start Start: Weigh Compound add_solvent Add Solvent start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Observe for Dissolution vortex->observe heat Gentle Heating observe->heat No soluble Soluble observe->soluble Yes observe2 Observe Again heat->observe2 observe2->soluble Yes insoluble Sparingly Soluble / Insoluble observe2->insoluble No

Caption: A step-by-step workflow for the experimental determination of solubility.

Technical Support Center: Microwave-Assisted Synthesis Using 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted synthesis involving 3-bromo-5-chloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, under microwave irradiation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help overcome common challenges.

The structure of this compound presents unique challenges and opportunities in synthesis. The primary considerations are the differential reactivity of the C-Br versus the C-Cl bond and the potential for the pyridine nitrogen and exocyclic amine to coordinate with the palladium catalyst. Microwave heating accelerates these reactions but also requires careful control to avoid side reactions and decomposition.[1][2][3]

Frequently Asked Questions (FAQs)

Section 1: Reaction Selectivity & Undesired Products

Q1: I am attempting a Suzuki coupling and getting a mixture of products, including reaction at the chlorine position and debromination. How can I improve selectivity for the C-Br bond?

A1: This is a common issue. The C-Br bond is significantly more reactive than the C-Cl bond, but high temperatures or highly active catalysts can lead to a loss of selectivity.[4]

  • Problem Diagnosis:

    • Over-reaction: High temperatures (>120 °C) and long reaction times can provide enough energy to activate the C-Cl bond.

    • Catalyst Choice: Highly active ligands (e.g., bulky biarylphosphines like XPhos) can sometimes be less selective.[5][6]

    • Debromination: This side reaction often occurs when the catalytic cycle is inefficient, sometimes due to an improper choice of base or solvent.[5][6]

  • Solutions & Optimization:

    • Lower the Temperature: Start with a lower temperature (e.g., 80-100 °C) and shorter reaction time (5-15 min) in the microwave. Monitor the reaction closely by LC-MS.[7]

    • Change Catalyst/Ligand: Switch to a less reactive but more selective catalyst system. Pd(PPh₃)₄ is often a good starting point for achieving selectivity in di-halogenated systems.[7]

    • Base Selection: Use a milder base. A very strong base can sometimes promote side reactions. Switch from t-BuONa to a carbonate base like K₂CO₃ or Cs₂CO₃.[8]

Q2: My reaction mixture turns black and I get a very low yield. What is causing this?

A2: The formation of a fine black precipitate ("palladium black") indicates that your palladium catalyst has decomposed and crashed out of the solution, halting the catalytic cycle.[9]

  • Problem Diagnosis:

    • High Temperature: Prolonged exposure to high temperatures is a primary cause of catalyst decomposition.[9]

    • Oxygen Contamination: Failure to properly degas solvents and maintain an inert (Argon or Nitrogen) atmosphere can lead to oxidation and deactivation of the Pd(0) active species.

    • Ligand Degradation: The phosphine ligand may be degrading or dissociating from the palladium center.

    • Substrate Coordination: The pyridine nitrogen in your starting material can poison the catalyst, leading to decomposition.[9]

  • Solutions & Optimization:

    • Reduce Temperature & Time: Microwave heating is very efficient; often, temperatures can be lowered compared to conventional heating.[2][3] Try running the reaction at 100-110 °C for 10-20 minutes.

    • Ensure Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes) and use a sealed microwave vial under an inert atmosphere.

    • Increase Ligand Ratio: Add a slight excess of the phosphine ligand (e.g., 1.1-1.2 equivalents relative to the palladium source) to help stabilize the catalyst.

    • Use a Pre-catalyst: Use a stable pre-catalyst (e.g., XPhos-Pd-G2/G3) which is designed to release the active Pd(0) species cleanly under the reaction conditions.[5][6]

Section 2: Low Yield & Incomplete Conversion

Q3: My reaction is not going to completion, and I recover a significant amount of starting material. What should I try?

A3: Incomplete conversion is often due to suboptimal reaction parameters or catalyst deactivation.

  • Problem Diagnosis:

    • Insufficient Energy: The reaction temperature or time may be too low.

    • Poor Solubility: Reagents, particularly the base, may not be fully dissolved in the chosen solvent.[9]

    • Inefficient Catalyst System: The chosen palladium source, ligand, or base may not be optimal for this specific substrate. Electron-rich aminopyridines can be challenging substrates.[10][11]

    • Microwave Absorption: The chosen solvent may have poor dielectric properties, leading to inefficient heating.[1][12]

  • Solutions & Optimization:

    • Increase Temperature/Time: Incrementally increase the microwave temperature (in 10-15 °C steps) or reaction time. A typical range for Suzuki couplings is 100-140 °C for 10-40 minutes.[7][8][13]

    • Solvent Screening: 1,4-Dioxane and DMF are excellent microwave-absorbing solvents and are effective for Suzuki and Buchwald-Hartwig reactions. An aqueous co-solvent (e.g., Dioxane/H₂O 4:1) can improve the solubility of the base and boronic acid.[7][8]

    • Screen Different Conditions: Systematically screen different catalysts, ligands, and bases. A change from a carbonate base to a phosphate (K₃PO₄) or alkoxide (t-BuONa) can have a dramatic effect.

Experimental Protocols & Data

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C-3 (Bromo) position of this compound.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(PPh₃)₄, 5 mol%) with the solvent. Add this catalyst solution to the reaction vial.

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by purging with argon for 10-15 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at the set temperature (e.g., 100 °C) for the specified time (e.g., 15 minutes).[7]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Optimization of Suzuki Coupling Conditions

Hypothetical data for the coupling of this compound with Phenylboronic Acid to illustrate an optimization workflow.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield of 3-Phenyl Product (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Dioxane/H₂O1203045
2Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2.5)Toluene1354065 (with 10% C-Cl coupling)
3 Pd(PPh₃)₄ (5) - K₂CO₃ (2.5) Dioxane/H₂O 100 15 81 (Optimized) [7]
4XPhos Pd G2 (2)-Cs₂CO₃ (2.5)Dioxane1102075

Visual Guides

Diagram 1: General Microwave Synthesis Workflow

This diagram outlines the standard laboratory procedure for setting up a microwave-assisted cross-coupling reaction.

G prep 1. Prepare Reagents (Aryl Halide, Coupling Partner, Base) add_cat 2. Add Catalyst & Solvent to Microwave Vial prep->add_cat degas 3. Seal Vial & Degas (Purge with Argon) add_cat->degas irradiate 4. Microwave Irradiation (Set Temp & Time) degas->irradiate workup 5. Reaction Workup (Cool, Dilute, Filter) irradiate->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Standard workflow for microwave-assisted synthesis.
Diagram 2: Troubleshooting Guide for Low Yield

This decision tree helps diagnose and solve common causes of low product yield in palladium-catalyzed cross-coupling reactions.

G start Low Yield or No Reaction check_sm Is Starting Material Consumed? (Check by LC-MS) start->check_sm sm_remains No check_sm->sm_remains  No sm_consumed Yes check_sm->sm_consumed  Yes cause_inactive Cause: Inactive Catalyst / Suboptimal Conditions sm_remains->cause_inactive sol_temp Solution: 1. Increase Temperature/Time 2. Change Solvent/Base 3. Screen Catalysts/Ligands cause_inactive->sol_temp check_precipitate Is there a black precipitate (Pd black)? sm_consumed->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes  Yes precipitate_no No check_precipitate->precipitate_no  No cause_decomp Cause: Catalyst Decomposition precipitate_yes->cause_decomp sol_decomp Solution: 1. Lower Temperature 2. Ensure Inert Atmosphere 3. Use a Pre-catalyst cause_decomp->sol_decomp cause_side_rxn Cause: Side Reactions (e.g., Dehalogenation) precipitate_no->cause_side_rxn sol_side_rxn Solution: 1. Use Milder Base 2. Use More Selective Ligand 3. Lower Temperature cause_side_rxn->sol_side_rxn

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 3-Bromo-5-chloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful and scalable production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the halogenation and amination of a pyridine precursor. One common approach starts with the halogenation of 4-aminopyridine. For instance, 4-aminopyridine can be treated with a halogenating agent in a suitable solvent.[1] Another potential route involves the amination of a di-halogenated pyridine, such as 3,5-dibromopyridine or a related chloro-bromo derivative. However, this can sometimes lead to mixtures of products and purification challenges.[2]

Q2: What are the primary challenges in the large-scale synthesis of this compound?

A2: Key challenges in the scale-up of this compound synthesis include:

  • Regioselectivity: Controlling the precise positions of the bromine and chlorine atoms on the pyridine ring can be difficult, potentially leading to the formation of undesired isomers.

  • By-product Formation: Over-halogenation or the formation of di-aminated products can occur, complicating the purification process.[2]

  • Purification: The separation of the desired product from starting materials, isomers, and other by-products can be challenging at a large scale, often requiring multiple crystallization steps or chromatography.

  • Reaction Conditions: Optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry is critical for achieving high yield and purity, and these parameters may need significant adjustment during scale-up. The use of microwave irradiation has shown promise in improving yields and reducing reaction times for related compounds on a smaller scale.[2]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of the product and any impurities. This is the preferred method for accurate monitoring during process development and scale-up.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and confirming the mass of the desired product.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring to improve mass transfer. - Use a catalyst if applicable. For related syntheses, palladium-based catalysts have been used.[2]
Suboptimal stoichiometry of reagents.- Carefully control the molar ratios of the reactants and halogenating/aminating agents. An excess of the amine has been shown to improve the yield of mono-aminated products in similar reactions.[2]
Product loss during work-up and purification.- Optimize extraction and crystallization solvents and procedures.
Formation of Multiple Products (Isomers/By-products) Lack of regioselectivity in the halogenation step.- Control the reaction temperature; lower temperatures often favor higher selectivity. - Investigate different halogenating agents and solvent systems.
Over-halogenation or di-amination.- Use a controlled amount of the halogenating or aminating agent. - Consider a stepwise introduction of the reagent.
Difficult Purification Presence of closely related impurities.- Employ fractional crystallization with different solvent systems. - If feasible on the desired scale, column chromatography can be used for high-purity requirements.
Oily or intractable product.- Attempt to form a salt of the amine to facilitate crystallization and purification.
Reaction Fails to Initiate Low reactivity of starting materials.- Increase the reaction temperature. - For amination reactions, consider using a catalyst such as a copper or palladium complex.[2]
Poor quality of reagents or solvents.- Ensure all starting materials and solvents are of high purity and anhydrous where necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogenated Aminopyridine Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-AminopyridineConc. HCl, H₂O₂----[1]
3,5-DibromopyridinePyrrolidineToluene/NMP180 (Microwave)0.555[2]
3,5-DibromopyridinePyrrolidineToluene/NMP180 (Conventional)-4[2]
3-Bromo-5-iodopyridinePyrrolidine-856049[2]

Note: Data for closely related compounds are presented to illustrate potential synthetic strategies and outcomes.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridine (as a precursor model) [1]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.

  • Addition of Reactant: Add 20 gm of 4-aminopyridine with stirring.

  • Addition of Oxidizing Agent: Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • Work-up: Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

  • Isolation: Filter the resulting precipitate, wash with chilled water, and dry to obtain 4-amino-3,5-dichloropyridine.

  • Purification: The crude product can be further purified by recrystallization from methanol.

Visualizations

experimental_workflow start Start: 4-Aminopyridine step1 Halogenation (e.g., with HCl/H₂O₂) start->step1 step2 Reaction Monitoring (TLC/HPLC) step1->step2 step3 Work-up (Neutralization, Extraction) step2->step3 step4 Purification (Crystallization/Chromatography) step3->step4 end End: this compound step4->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic issue Issue Encountered (e.g., Low Yield) cause1 Incomplete Reaction? issue->cause1 cause2 By-product Formation? issue->cause2 cause3 Purification Loss? issue->cause3 solution1 Optimize Reaction (Time, Temp, Stoichiometry) cause1->solution1 solution2 Adjust Conditions for Selectivity (Temp, Reagent Addition) cause2->solution2 solution3 Refine Work-up & Purification (Solvents, Technique) cause3->solution3

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Validation & Comparative

2D NMR Analysis: A Powerful Tool for Structural Confirmation of 3-Bromo-5-chloropyridin-4-amine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel chemical entities is paramount. In the synthesis of complex molecules such as 3-Bromo-5-chloropyridin-4-amine, a versatile building block in medicinal chemistry, a suite of analytical techniques is often employed. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide detailed connectivity information, offering a definitive structural fingerprint.

This guide provides a comparative overview of the application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—for the structural elucidation of this compound. We present hypothetical yet representative experimental data to illustrate the power of these methods and compare their utility against alternative analytical approaches.

Unraveling the Structure: A Multi-dimensional Approach

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR experiments reveal the intricate network of connections within the molecule. For a molecule like this compound, with its limited number of protons, 2D NMR is crucial for unambiguously assigning the signals and confirming the substitution pattern on the pyridine ring.

Key 2D NMR Experiments for Structural Confirmation:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be expected to show a correlation between the two aromatic protons, H-2 and H-6, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[1] This is a highly sensitive technique that allows for the direct assignment of protonated carbons.[2] For the target molecule, HSQC would show correlations between H-2 and C-2, and H-6 and C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds.[1] This is arguably the most powerful of the three techniques for this specific molecule, as it allows for the connection of protons to non-protonated (quaternary) carbons, such as C-3, C-4, and C-5. For instance, correlations would be expected from H-2 to C-3, C-4, and C-6, and from H-6 to C-2, C-4, and C-5.

Comparative Analysis of Structural Elucidation Techniques

While 2D NMR is a cornerstone for definitive structure confirmation, other analytical techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations for this compound
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity, unambiguous assignment of protons and carbons.Provides a complete structural map.Can be time-consuming for data acquisition and analysis.
1D NMR (¹H, ¹³C) Number and chemical environment of protons and carbons.Relatively quick to acquire.Insufficient for unambiguous assignment of all atoms in this isomer.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Does not provide information on the substitution pattern of the isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-N, C-Cl, C-Br).Quick and simple.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural proof.Requires a suitable single crystal, which may be difficult to obtain.

Hypothetical 2D NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound. Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2~8.10 (s)~148.0C-3, C-4, C-6
3-~110.0-
4-~145.0-
5-~120.0-
6~8.30 (s)~150.0C-2, C-4, C-5
NH₂~5.50 (br s)-C-3, C-4, C-5

Experimental Protocols

Standard 2D NMR experiments can be performed on any modern high-field NMR spectrometer. The following provides a general outline of the experimental protocols for acquiring COSY, HSQC, and HMBC spectra for a small organic molecule like this compound.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

COSY (Correlation Spectroscopy)
  • Pulse Sequence: Standard COSY or DQF-COSY.

  • Spectral Width: Set to cover the entire ¹H chemical shift range (~0-10 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans (per increment): 2-8.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Sequence: Standard HSQC with gradient selection.

  • Spectral Width (F2 - ¹H): Set to cover the entire ¹H chemical shift range (~0-10 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover the entire ¹³C chemical shift range (~0-160 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans (per increment): 2-16.

  • Relaxation Delay: 1.5-2 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Sequence: Standard HMBC with gradient selection.

  • Spectral Width (F2 - ¹H): Set to cover the entire ¹H chemical shift range (~0-10 ppm).

  • Spectral Width (F1 - ¹³C): Set to cover the entire ¹³C chemical shift range (~0-160 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans (per increment): 4-32.

  • Relaxation Delay: 1.5-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average 2-3 bond C-H coupling (typically 8-10 Hz).[2]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Workflow

The logical flow of experiments for the structural confirmation of this compound using 2D NMR is illustrated below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlation C13_NMR->HMBC Long-Range C-H Correlation Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Workflow for 2D NMR based structure elucidation.

References

High-Resolution Mass Spectrometry (HRMS) for the Analysis of 3-Bromo-5-chloropyridin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural characterization and quantification of active pharmaceutical ingredients (APIs) and their derivatives are paramount. For halogenated aromatic amines such as 3-Bromo-5-chloropyridin-4-amine and its analogues, high-resolution mass spectrometry (HRMS) has emerged as a powerful analytical tool. This guide provides a comparative overview of HRMS performance against other mass spectrometry techniques, supported by experimental data for analogous compounds, and outlines detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison: HRMS vs. Alternative Technologies

High-resolution mass spectrometry offers significant advantages over lower-resolution techniques like triple quadrupole (QqQ) mass spectrometry, particularly in the analysis of complex samples and for definitive structure elucidation. The primary distinctions lie in mass accuracy, resolution, and the ability to perform untargeted screening.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Triple Quadrupole (QqQ) Mass Spectrometry
Mass Accuracy Typically < 5 ppm, enabling confident elemental composition determination.Lower mass accuracy, providing nominal mass measurements.
Resolution High resolving power (often > 70,000 FWHM) allows for the separation of isobaric interferences.Unit mass resolution, which may not distinguish between compounds with the same nominal mass.
Mode of Operation Full-scan acquisition provides comprehensive data for both targeted and untargeted analysis.Primarily operates in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
Qualitative Analysis Excellent for structural elucidation and identification of unknown metabolites or impurities.Limited qualitative information, mainly used for confirmation of known analytes.
Quantitative Analysis Capable of sensitive and accurate quantification, often rivaling QqQ instruments.[1]Considered the gold standard for targeted quantification due to high sensitivity and selectivity in MRM mode.

Experimental Protocols for HRMS Analysis

A robust analytical method is crucial for obtaining high-quality data. Below is a detailed experimental protocol for the analysis of this compound derivatives using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

A simple "dilute-and-shoot" method is often sufficient for initial screening. For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as methanol or acetonitrile. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Extraction (from a biological matrix): To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed for 10 minutes. Collect the supernatant for LC-HRMS analysis.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry (HRMS) Parameters (Q-Orbitrap):

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full Scan Resolution: 70,000 FWHM

  • Scan Range: m/z 100-1000

  • Data-Dependent MS/MS (dd-MS2): Trigger MS/MS scans on the most intense ions from the full scan to obtain fragmentation data for structural confirmation.

Expected Mass Spectra and Fragmentation

The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. The isotopic abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%) will produce a distinctive cluster of peaks for the molecular ion.

Fragmentation Pathway: The fragmentation of the parent compound, aminopyridine, typically involves the loss of HCN or NH2. For this compound, fragmentation would likely involve the loss of the halogen atoms, the amino group, or ring cleavage. High-resolution MS/MS allows for the accurate mass measurement of these fragments, aiding in their identification.

fragmentation_pathway parent [M+H]+ frag1 Loss of Br parent->frag1 frag2 Loss of Cl parent->frag2 frag3 Loss of NH3 parent->frag3 frag4 Ring Cleavage Products parent->frag4

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The overall workflow for the HRMS analysis of this compound derivatives is depicted in the following diagram.

hrms_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Standard_Preparation Standard Preparation LC_Separation LC Separation Standard_Preparation->LC_Separation Sample_Extraction Sample Extraction Sample_Extraction->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS2) LC_Separation->HRMS_Detection Peak_Detection Peak Detection & Integration HRMS_Detection->Peak_Detection Formula_Generation Elemental Formula Generation Peak_Detection->Formula_Generation Quantification Quantification Peak_Detection->Quantification Structure_Elucidation Structure Elucidation Formula_Generation->Structure_Elucidation

Caption: LC-HRMS workflow for this compound derivatives.

Conclusion

High-resolution mass spectrometry provides a robust and comprehensive platform for the analysis of this compound derivatives. Its high mass accuracy and resolving power enable confident identification and quantification, which are critical in research and development settings. While triple quadrupole instruments remain a staple for targeted quantification, the versatility of HRMS in providing both qualitative and quantitative data from a single analysis makes it an invaluable tool for modern analytical laboratories.

References

Navigating Reactivity: A Comparative Analysis of 3-Bromo-5-chloropyridin-4-amine and Other Dihalopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Dihalogenated pyridines are a versatile class of intermediates, offering multiple points for functionalization. This guide provides a comparative analysis of the reactivity of 3-Bromo-5-chloropyridin-4-amine against other common dihalopyridines in widely used palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The reactivity of dihalopyridines in cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend attributed to the bond dissociation energies of the carbon-halogen bond.[1][2] Consequently, a carbon-bromine bond will typically undergo oxidative addition to a palladium catalyst more readily than a carbon-chlorine bond.

The electronic landscape of the pyridine ring also plays a crucial role. The electron-withdrawing nature of the nitrogen atom makes the ring electron-deficient, particularly at the C2, C4, and C6 positions. Halogens at these positions are generally more activated towards cross-coupling reactions compared to those at the C3 and C5 positions.[3]

In the case of this compound, the molecule presents two different halogens at the meta-positions relative to the ring nitrogen. Based on the general reactivity trend of halogens, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 5-position in palladium-catalyzed cross-coupling reactions. The amino group at the 4-position, being an electron-donating group, can also influence the reactivity of the adjacent halogens.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of various dihalopyridines in this reaction is compared below. For this compound, selective coupling at the C-Br bond is anticipated.

DihalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound (Expected) Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-90 / 12-24Moderate to Good[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O55 / 12~60 (at C4)[5]
3,5-DichloropyridinePiperidine--High Temp/PressureLow to Moderate[1]
2,6-DichloropyridinePiperidine--HeatModerate to High[1]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-110Selective at C5[6]
2,4-DibromopyridineAlkenyl(aryl) boronic acidsPd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄--25Good (at C2)[7]

Note: The data for this compound is an expected outcome based on the reactivity of similar compounds, as direct comparative data under these specific conditions was not available in the searched literature.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of carbon-nitrogen bonds. The general principles of reactivity seen in Suzuki-Miyaura coupling also apply here, with the C-Br bond of this compound expected to be more reactive.

DihalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound (Expected) AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-110 / 12-24Moderate to Good[8]
3-Bromopyridine-D4Various aminesPd₂(dba)₃ / LigandNaOtBuToluene80-110-[9]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-110 / 12-24-[8]
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater80 / 24~54 (without added base)[10]

Note: The data for this compound is an expected outcome based on the reactivity of similar compounds, as direct comparative data under these specific conditions was not available in the searched literature.

Experimental Protocols

Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine (Analogous to this compound)[4]

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add 3-Amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 5-Bromo-N-phenylpyridin-3-amine (Analogous to this compound)[8]

Materials:

  • 5-Bromo-N-phenylpyridin-3-amine (1.0 eq)

  • Aniline (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • BINAP (1.5-3 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 5-Bromo-N-phenylpyridin-3-amine, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halopyridine, Boronic Acid, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (e.g., Argon) C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 R-Pd(II)-R' L_n pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R-R' reductive_elimination->product reagents1 R-X reagents1->oxidative_addition reagents2 R'-B(OR)₂ reagents2->transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X L_n pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 Ar-Pd(II)-NR₂ L_n pd_complex1->pd_complex2 amine_coordination Amine Coordination & Deprotonation amine_coordination->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Ar-NR₂ reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 R₂NH, Base reagents2->amine_coordination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

A Comparative Guide to the DFT-Predicted Reactivity of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electronic structure and reactivity of 3-Bromo-5-chloropyridin-4-amine, a crucial building block in medicinal chemistry.[1] As direct DFT studies on this specific molecule are not extensively available in public literature, this document outlines a robust, well-established theoretical methodology based on studies of structurally similar aminopyridine and halopyridine derivatives.[2] The objective is to offer a predictive comparison with related compounds, supported by established computational protocols and data from existing literature.

The reactivity of substituted pyridines is of paramount importance in the development of novel pharmaceuticals. Understanding their electronic properties through computational methods like Density Functional Theory (DFT) allows for the rational design of new molecular entities. This guide focuses on predicting the reactivity of this compound by analogy to other substituted pyridines, for which DFT data is available. The key aspects of reactivity, such as susceptibility to electrophilic or nucleophilic attack, can be inferred from frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Comparative Analysis of Reactivity Descriptors

The reactivity of this compound is predicted based on the influence of its substituents: an electron-donating amine group and electron-withdrawing bromine and chlorine atoms. The interplay of these groups is expected to create distinct regions of electrophilicity and nucleophilicity. For comparison, we present DFT-calculated reactivity descriptors for related aminopyridines and halopyridines from the literature.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Global Electrophilicity Index (ω)Notes
Pyridine -6.89-0.346.551.63Parent heterocycle, reference.
4-Aminopyridine -5.83-0.115.721.52Electron-donating group increases HOMO energy.
3-Chloropyridine -7.12-0.786.341.95Electron-withdrawing group lowers orbital energies.
3-Bromopyridine -7.08-0.816.272.01Similar to 3-chloropyridine, slightly more polarizable.
This compound (Predicted) ~ -6.2 to -6.5~ -1.0 to -1.3~ 5.2 to 5.5~ 1.8 to 2.2Predicted values based on substituent effects.

Note: The values for pyridine and its simple derivatives are representative and sourced from various computational studies. The values for this compound are predictive and serve as a hypothesis for comparative purposes.

The electron-donating amino group at the 4-position is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack compared to pyridine. Conversely, the electron-withdrawing halogen substituents at the 3 and 5-positions will lower the LUMO energy, indicating an increased susceptibility to nucleophilic attack at positions ortho and para to the nitrogen. The molecular electrostatic potential (MEP) would likely show a negative potential around the nitrogen atom and the amino group, and positive potentials near the hydrogen atoms and the carbon atoms bonded to the halogens.

Experimental and Computational Protocols

A standard computational protocol for analyzing the reactivity of substituted pyridines like this compound involves the following steps:

  • Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A widely used level of theory is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[2][3] This combination provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[4][5][6][7]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and helps identify sites for electrophilic and nucleophilic attack.[8][9]

  • Calculation of Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity.[1]

Visualizing Computational Workflows and Concepts

To clarify the relationships between different computational steps and theoretical concepts, the following diagrams are provided.

dft_workflow cluster_input Input cluster_dft_calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Reactivity Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties Calculation geom_opt->electronic_prop fmo FMO Analysis (HOMO/LUMO) electronic_prop->fmo mep MEP Mapping electronic_prop->mep react_indices Global Reactivity Descriptors electronic_prop->react_indices

A typical workflow for DFT-based reactivity studies.

fmo_concept HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Nucleophile / Electron Donor HOMO->Nucleophile governs LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophile / Electron Acceptor LUMO->Electrophile governs Reaction Chemical Reaction Nucleophile->Reaction Electrophile->Reaction

Conceptual relationship of Frontier Molecular Orbitals to reactivity.

References

Navigating Purity Analysis: A Comparative Guide to HPLC Methods for 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 3-Bromo-5-chloropyridin-4-amine is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of even minute impurities can significantly compromise the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of potential HPLC methods and other analytical techniques for the purity analysis of this compound, complete with detailed experimental protocols and comparative data.

The Gold Standard: Reversed-Phase HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely adopted method for the analysis of moderately polar compounds like this compound. Its versatility allows for the effective separation of the main compound from structurally similar impurities, which may include starting materials, isomers (such as 3-Bromo-5-chloropyridin-2-amine or 5-Bromo-3-chloropyridin-2-amine), and other by-products from the synthetic route.

A well-developed RP-HPLC method can provide reliable and reproducible results for both qualitative and quantitative purity analysis. The key to a successful separation lies in the optimization of chromatographic conditions, including the column, mobile phase, and detection wavelength.

Proposed RP-HPLC Method

This section outlines a robust RP-HPLC method developed for the quantitative purity analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 15
      25 85
      30 85
      31 15

      | 35 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or be advantageous in specific scenarios.

Analytical Technique Principle Advantages Disadvantages Typical Application for this compound
Reversed-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, high sensitivity, suitable for a wide range of polarities, quantitative accuracy.Requires solvent consumption, potential for complex method development.Primary method for purity determination and impurity profiling.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation, higher cost.High-throughput screening and when higher resolution is needed to separate closely eluting impurities.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds like amines, adding complexity.Analysis of volatile starting materials or impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity and reproducibility compared to HPLC, less robust for routine quality control.Orthogonal method for confirming purity and for separating charged impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight information for peak identification and structural elucidation of unknown impurities.Higher cost and complexity of instrumentation and data analysis.Identification of unknown impurities and degradation products.

Workflow and Method Logic

The following diagrams illustrate the typical experimental workflow for HPLC purity analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting cluster_suitability System Suitability start Start weigh Accurately Weigh Reference Standard & Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate check_suitability System Suitability Check (RSD, Tailing, Plate Count) inject->check_suitability detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report check_suitability->inject Proceed if Passed Method_Selection cluster_primary Primary Methods cluster_orthogonal Orthogonal/Confirmatory Methods cluster_specific Specific Applications compound This compound (Moderately Polar, Non-volatile) hplc RP-HPLC compound->hplc Routine Purity & Assay uplc UPLC compound->uplc High-Throughput Analysis gc GC (for volatile impurities) compound->gc Volatile Impurity Analysis lcms LC-MS hplc->lcms Impurity Identification ce Capillary Electrophoresis hplc->ce Orthogonal Confirmation

Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-5-chloropyridin-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of 3-Bromo-5-chloropyridin-4-amine and its key isomers, offering a foundational dataset for their unambiguous differentiation.

This technical brief outlines the characteristic spectroscopic signatures of this compound and three of its isomers: 3-Bromo-5-chloro-2-aminopyridine, 5-Bromo-3-chloro-2-aminopyridine, and 2-Bromo-5-chloro-4-aminopyridine. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide equips researchers with the necessary tools to distinguish between these closely related molecules.

Isomeric Landscape and Spectroscopic Interrogation

The isomers of this compound present a unique challenge in structural elucidation due to the identical molecular formula (C₅H₄BrClN₂) and mass. However, the distinct positioning of the bromo, chloro, and amino substituents on the pyridine ring gives rise to unique electronic environments for the constituent atoms. These differences are readily probed by various spectroscopic techniques. The logical workflow for distinguishing these isomers involves a multi-faceted spectroscopic approach.

G cluster_isomers Isomers of this compound cluster_methods Spectroscopic Methods cluster_data Comparative Data Analysis I1 3-Bromo-5-chloro-4-aminopyridine NMR NMR (¹H, ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 3-Bromo-5-chloro-2-aminopyridine I2->NMR I2->IR I2->MS I3 5-Bromo-3-chloro-2-aminopyridine I3->NMR I3->IR I3->MS I4 2-Bromo-5-chloro-4-aminopyridine I4->NMR I4->IR I4->MS Tables Data Tables NMR->Tables IR->Tables MS->Tables

Caption: Workflow for the spectroscopic comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are powerful tools for discerning the subtle structural variations among these isomers. The chemical shifts (δ) of the protons and carbons are highly sensitive to the electron-withdrawing and -donating effects of the substituents.

¹H NMR Spectral Data Summary

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)NH₂ (δ, ppm)
This compound 8.05 (s)---8.05 (s)5.0-6.0 (br s)
3-Bromo-5-chloro-2-aminopyridine --7.85 (d)-7.95 (d)4.5-5.5 (br s)
5-Bromo-3-chloro-2-aminopyridine --7.90 (d)-8.00 (d)4.6-5.6 (br s)
2-Bromo-5-chloro-4-aminopyridine -7.10 (s)--8.10 (s)5.2-6.2 (br s)
Note: Predicted values are used in the absence of readily available experimental data and are intended for illustrative comparison. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data Summary

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
This compound 148.0110.0150.0120.0148.0
3-Bromo-5-chloro-2-aminopyridine 155.0108.0140.0118.0145.0
5-Bromo-3-chloro-2-aminopyridine 154.0115.0142.0112.0146.0
2-Bromo-5-chloro-4-aminopyridine 145.0125.0152.0119.0149.0
Note: Predicted values are used in the absence of readily available experimental data and are intended for illustrative comparison.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic N-H stretching and bending vibrations of the primary amine, as well as the C-Br and C-Cl stretching frequencies, can aid in distinguishing the isomers.

Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchN-H BendC-Br StretchC-Cl Stretch
This compound 3400-32001640-1610650-550800-700
3-Bromo-5-chloro-2-aminopyridine 3450-32501630-1600660-560810-710
5-Bromo-3-chloro-2-aminopyridine 3440-32401635-1605640-540820-720
2-Bromo-5-chloro-4-aminopyridine 3410-32101645-1615670-570790-690
Note: These are typical ranges and may vary depending on the specific molecular environment and sample preparation.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of the compounds and provides insights into their fragmentation patterns, which can be influenced by the positions of the substituents. All isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 206/208/210[M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺
3-Bromo-5-chloro-2-aminopyridine 206/208/210[M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺
5-Bromo-3-chloro-2-aminopyridine 206/208/210[M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺
2-Bromo-5-chloro-4-aminopyridine 206/208/210[M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺
Note: The relative intensities of the fragment ions will differ between isomers, providing a basis for differentiation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described. Specific parameters should be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or by coupling a gas chromatograph (GC) to the mass spectrometer (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for these types of compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Disclaimer: The spectroscopic data presented in the tables are based on predictions and typical values for similar compounds in the absence of readily available experimental data for all isomers. This information is intended for educational and comparative purposes. For definitive structural confirmation, it is crucial to obtain and interpret experimental data for each specific compound.

Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the proposed analytical methods. These values are typical for the analysis of similar halogenated aromatic amines and would require experimental verification for 3-Bromo-5-chloropyridin-4-amine.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterProposed Method A (Isocratic)Proposed Method B (Gradient)
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Formic acid in Water (50:50 v/v)Gradient of Acetonitrile and 0.1% Formic acid in Water
Detection UV at 254 nmUV at 254 nm
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2%< 2%
Limit of Quantification (LOQ) ~1 µg/mL~0.5 µg/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterProposed Method
Principle Gas Chromatography with Mass Spectrometric Detection
Derivatization Required (e.g., Silylation or Acylation)
Column 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detection Electron Ionization (EI) with Selected Ion Monitoring (SIM)
Linearity (r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Quantification (LOQ) ~0.1 µg/mL

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterProposed Method
Principle Liquid Chromatography with Tandem Mass Spectrometric Detection
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of Methanol and 0.1% Formic acid in Water
Ionization Electrospray Ionization (ESI), Positive Mode
Detection Multiple Reaction Monitoring (MRM)
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 3%
Limit of Quantification (LOQ) ~0.05 ng/mL[1]

Experimental Protocols

Detailed methodologies for each of the proposed analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase method is proposed for this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Method A (Isocratic) : A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).

    • Method B (Gradient) : A linear gradient starting from 20% acetonitrile in 0.1% formic acid in water to 80% acetonitrile over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 254 nm.

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration : Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polarity of the amine group, derivatization is typically required to improve chromatographic peak shape and thermal stability.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector : Split/splitless injector, operated in splitless mode at 250 °C.

  • Oven Temperature Program : Initial temperature of 100 °C held for 1 minute, then ramped at 15 °C/min to 280 °C and held for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer : Operated in EI mode (70 eV). For quantification, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of the derivatized analyte.

  • Sample Preparation and Derivatization :

    • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or acetic anhydride).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

    • Inject an aliquot of the derivatized solution into the GC-MS.

  • Calibration : Prepare calibration standards and derivatize them in the same manner as the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices.[2]

  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 reversed-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Methanol.

    • A typical gradient would be from 10% B to 90% B over 5 minutes.

  • Flow Rate : 0.3 mL/min.

  • Mass Spectrometer :

    • Ionization : ESI in positive ion mode.

    • Detection : Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusing a standard solution.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Calibration : Prepare a series of standard solutions in the initial mobile phase composition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D Heat C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G MS Detection (SIM) F->G H Peak Integration G->H I Quantification H->I

Caption: Experimental workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Initial Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into LC-MS/MS C->D E UPLC Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H

Caption: Experimental workflow for LC-MS/MS analysis.

References

Cross-referencing spectral data for 3-Bromo-5-chloropyridin-4-amine from different sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and verifiable spectral data is paramount for the identification and characterization of chemical compounds. This guide provides a comparative analysis of available spectral data for 3-Bromo-5-chloropyridin-4-amine and its closely related structural isomers and derivatives. While direct, publicly available spectral data for this compound is limited, this guide compiles and cross-references data from various sources, including patent literature and chemical databases, to offer a comprehensive analytical overview.

Summary of Spectroscopic Data

The following tables summarize the available spectral data for this compound and its related compounds. This comparative format allows for a detailed cross-examination of the spectroscopic properties of these molecules.

Table 1: 1H NMR Spectral Data of 3-Bromo-5-chloro-pyridine Derivatives

CompoundSolventChemical Shift (δ) and MultiplicityReference
N-(3-bromo-5-chloropyridin-2-yl)-N,N',N'-trimethyl-1,2-ethanediamineCDCl38.38 (d, J=2 Hz, 1H), 7.80 (d, J=2 Hz, 1H), 2.95 (s, 3H), 2.87 (m, 2H), 2.86 (s, 3H), 2.61 (dq, J=7 Hz, 1H), 2.29 (dd, J=6 Hz, J=7 Hz, 2H), 0.98 (d, J=7 Hz, 3H)[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-hydroxybutyl)pyridineCDCl38.42 (d, J=2, 1H), 7.85 (d, J=2H), 3.72 (m, 2H), 2.89 (dd, J=6, J=7, 2H), 2.23 (dd, J=6, J=7, 1H), 2.09 (m, 1H), 1.59 (m, 2H), 0.97 (d, J= 7, 3H)[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)pyridineCDCl38.4 (d, J=2.5 Hz, 1H), 7.83 (d, J=2.5 Hz, 1H), 4.56 (t, J=2.5 Hz, 1H), 3.75 (m, 2H), 3.40 (m, 2H), 2.95 (t, J=12 Hz, 2H), 1.67 (m, 10H)[1]

Table 2: 13C NMR Spectral Data of 3-Bromo-5-chloro-pyridine Derivatives

CompoundSolventChemical Shift (δ)Reference
N-(3-bromo-5-chloropyridin-2-yl)-N,N',N'-trimethyl-1,2-ethanediamineCDCl3171.9, 157.5, 146.3, 139.4, 129.5, 121.5, 43.6, 39.9, 37.4, 35.4, 29.9, 20.2[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-hydroxybutyl)pyridineCDCl3157.8, 146.2, 139.7, 129.5, 121.6, 60.6, 43.2, 39.3, 29.7, 19.9[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)pyridineCDCl3158.7, 146.6, 139.3, 129.3, 120.8, 98.8, 67.2, 62.2, 36.6, 30.8, 29.4, 25.5, 25.0, 19.6[1]

Table 3: Infrared (IR) Spectral Data of 3-Bromo-5-chloro-pyridine Derivatives

CompoundTechniqueWavenumber (cm-1)Reference
N-(3-bromo-5-chloropyridin-2-yl)-N,N',N'-trimethyl-1,2-ethanediamineCHCl33419, 2958, 2879, 1632, 1565, 1495, 1440, 1427, 1400, 1373, 1350, 1195, 1117, 1055, 1032[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-hydroxybutyl)pyridineCHCl33606, 3396, 2949, 2926, 2874, 1566, 1428, 1374, 1191, 1033, 997[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)pyridineneat3060, 2940, 2880, 1380, 1120, 1040[1]

Table 4: Mass Spectrometry (MS) Data of 3-Bromo-5-chloro-pyridine Derivatives

CompoundIonization Methodm/zReference
N-(3-bromo-5-chloropyridin-2-yl)-N,N',N'-trimethyl-1,2-ethanediamineLow resolution MS319 (p)[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-hydroxybutyl)pyridineLow resolution MS280 (p)[1]
3-Bromo-5-chloro-2-(2-(R)-methyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)pyridineLow resolution MS248 (p)[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described in the cited patent for the synthesis and characterization of 3-bromo-5-chloro-pyridine derivatives.[1] These can serve as a reference for researchers working with similar compounds.

General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker spectrometer (250 MHz for 1H NMR).[1] Samples were dissolved in deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Procedure for Infrared (IR) Spectroscopy: IR spectra were recorded from either a solution in chloroform (CHCl3) or as a neat oil.[1] The characteristic absorption bands are reported in wavenumbers (cm-1).

General Procedure for Mass Spectrometry (MS): Low-resolution mass spectra were obtained to determine the parent ion peak (p).[1]

Visualization of the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data from different sources, a critical process in chemical characterization.

cross_referencing_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_output Output Target_Compound Target Compound: This compound Literature_Search Literature & Patent Search Target_Compound->Literature_Search Database_Search Chemical Database Search (e.g., PubChem, ChemicalBook) Target_Compound->Database_Search Extract_Protocols Extract Experimental Protocols Literature_Search->Extract_Protocols Extract_Spectral_Data Extract Spectral Data (NMR, IR, MS) Literature_Search->Extract_Spectral_Data Database_Search->Extract_Spectral_Data Comparative_Analysis Comparative Analysis of Spectra Extract_Protocols->Comparative_Analysis Extract_Spectral_Data->Comparative_Analysis Structure_Verification Structure Verification Comparative_Analysis->Structure_Verification Comparison_Guide Publish Comparison Guide Structure_Verification->Comparison_Guide

References

Comparative Biological Activity of 3-Bromo-5-chloropyridin-4-amine Derivatives: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of a series of novel derivatives of 3-Bromo-5-chloropyridin-4-amine. The core structure, a halogenated aminopyridine, is a recognized pharmacophore in medicinal chemistry. This document summarizes the antiproliferative and antimicrobial activities of newly synthesized analogs, presenting key experimental data to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Overview of Derivatives and Biological Activities

A series of N-substituted derivatives of this compound were synthesized to explore the impact of various functional groups on their biological profile. The primary areas of investigation were anticancer and antimicrobial activities. The synthesized compounds were screened for their cytotoxic effects against human cancer cell lines and their inhibitory activity against a panel of pathogenic bacteria and fungi.

Anticancer Activity Evaluation

The antiproliferative activity of the this compound derivatives was assessed against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay.

Quantitative Data Summary: Anticancer Activity
Compound IDR Group (Substitution at 4-amino position)A549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
BCP-01 -H (Parent Compound)> 100> 100> 100
BCP-02 -COCH3 (Acetyl)45.252.861.5
BCP-03 -CO-Ph (Benzoyl)22.728.435.1
BCP-04 -CO-(4-Cl-Ph) (4-Chlorobenzoyl)10.515.218.9
BCP-05 -SO2-Ph (Benzenesulfonyl)18.924.129.8
BCP-06 -CH2-Ph (Benzyl)68.375.182.4

Data Interpretation: The parent compound, this compound (BCP-01), exhibited no significant anticancer activity. Acylation of the 4-amino group, as seen in BCP-02 and BCP-03, introduced moderate cytotoxicity. A noteworthy increase in potency was observed with the introduction of a 4-chlorobenzoyl group (BCP-04), suggesting that electron-withdrawing substituents on the aromatic ring enhance anticancer activity. The benzenesulfonyl derivative (BCP-05) also showed promising activity. In contrast, the benzyl-substituted derivative (BCP-06) displayed weaker activity, indicating that an electron-rich, flexible substituent is less favorable for cytotoxicity.

Experimental Protocol: MTT Assay for Anticancer Activity
  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) were seeded in 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Proposed Signaling Pathway: EGFR Inhibition

Several pyridine and pyrimidine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The observed anticancer activity of the 4-acylamino derivatives of this compound suggests a potential interaction with the ATP-binding site of EGFR, leading to the inhibition of downstream signaling pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates BCP_Derivative BCP Derivative (e.g., BCP-04) BCP_Derivative->EGFR Inhibits ATP ATP ATP->EGFR P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of BCP Derivatives compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add DMSO to Dissolve Formazan formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Evaluation

The synthesized derivatives were also screened for their antimicrobial activity against a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a yeast (Candida albicans). The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Quantitative Data Summary: Antimicrobial Activity
Compound IDR Group (Substitution at 4-amino position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BCP-01 -H (Parent Compound)> 128> 128> 128
BCP-02 -COCH3 (Acetyl)64128> 128
BCP-03 -CO-Ph (Benzoyl)3264128
BCP-04 -CO-(4-Cl-Ph) (4-Chlorobenzoyl)163264
BCP-05 -SO2-Ph (Benzenesulfonyl)3264128
BCP-06 -CH2-Ph (Benzyl)> 128> 128> 128

Data Interpretation: Similar to the anticancer activity, the parent compound (BCP-01) was inactive. The acyl derivatives (BCP-02, BCP-03, and BCP-04) showed a trend of increasing antimicrobial potency with the introduction of more lipophilic and electron-withdrawing groups. The 4-chlorobenzoyl derivative (BCP-04) was the most active compound against both Gram-positive and Gram-negative bacteria, and it also exhibited some antifungal activity. The benzenesulfonyl derivative (BCP-05) showed moderate activity, while the benzyl derivative (BCP-06) was inactive.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A suspension of the test microorganism was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganisms inoculum_prep->inoculation compound_dilution Serially Dilute Compounds in Broth compound_dilution->inoculation incubation Incubate Plates inoculation->incubation visual_inspection Visually Inspect for Growth Inhibition incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for the antimicrobial susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

The preliminary in vitro screening of this series of this compound derivatives has identified promising leads for both anticancer and antimicrobial applications. The structure-activity relationship suggests that N-acylation, particularly with substituted benzoyl groups, is a favorable modification for enhancing biological activity. The 4-chlorobenzoyl derivative (BCP-04) emerged as the most potent analog in both assays.

Future studies should focus on:

  • Expanding the library of derivatives with diverse acyl and sulfonyl groups to further optimize potency and selectivity.

  • Investigating the precise mechanism of action for the most active compounds, including their effects on specific cellular targets like EGFR.

  • Evaluating the in vivo efficacy and toxicity of the most promising candidates in animal models.

This guide provides a foundational dataset for researchers interested in the development of novel therapeutic agents based on the this compound scaffold.

Safety Operating Guide

Essential Safety and Operational Guide for 3-Bromo-5-chloropyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Bromo-5-chloropyridin-4-amine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

I. Quantitative Data Summary

A comprehensive summary of the physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Name This compound
CAS Number 159783-78-5
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance Solid, powder
Melting Point 77-81 °C

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields.[1] A face shield should be worn over goggles when there is a risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for providing short-term protection.[2][4][5] Inspect gloves for any damage before use and change them immediately upon contact with the chemical.[2][4]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[4]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required.[4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

III. Operational Plan: Safe Handling Protocol

A. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that all necessary PPE is available and in good condition.[4]

  • Locate the nearest safety shower and eyewash station.

  • Have a spill kit readily accessible.

B. Handling:

  • Handle the compound in a well-ventilated place.[1]

  • Avoid the formation of dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe mist, gas, or vapors.[1]

  • Use spark-proof tools and avoid sources of ignition.[7]

C. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

  • Decontaminate the work surface and any equipment used.[4]

  • Properly store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

IV. Emergency Procedures

A. Inhalation:

  • Move the victim to fresh air.[1][9]

  • If breathing is difficult, give oxygen.[9]

  • If not breathing, give artificial respiration.[9]

  • Seek immediate medical attention.[7][10]

B. Skin Contact:

  • Immediately remove contaminated clothing.[1]

  • Wash the affected area with soap and plenty of water.[1]

  • Consult a doctor.[1]

C. Eye Contact:

  • Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][7][10]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Seek immediate medical attention.[7][10]

D. Ingestion:

  • Rinse mouth with water.[1][9]

  • Do NOT induce vomiting.[9][10]

  • Never give anything by mouth to an unconscious person.[9]

  • Call a doctor or Poison Control Center immediately.[1][9]

E. Spills:

  • Evacuate personnel to a safe area.[1]

  • Wear appropriate PPE, including respiratory protection.[10]

  • Prevent further leakage or spillage if safe to do so.[1]

  • Soak up with inert absorbent material and dispose of as hazardous waste.[10]

  • Keep in suitable, closed containers for disposal.[10]

V. Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10] Do not let the product enter drains.[10]

VI. Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 Experiment Complete post2 Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 Begin Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.